2-Methyl-4-(4-methylphenoxy)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(4-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-5-12(6-4-10)16-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNGZRWBRIXCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278574 | |
| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946699-75-8 | |
| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-(4-methylphenoxy)aniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document outlines a feasible synthetic pathway, presents detailed experimental protocols for key transformations, and includes quantitative data derived from analogous reactions in the scientific literature.
Introduction
This compound is a diaryl ether derivative. The diaryl ether motif is a common structural feature in a variety of biologically active molecules and functional materials. The synthesis of this particular compound typically involves the formation of a carbon-oxygen bond between two substituted aromatic rings. This guide focuses on a robust and well-documented approach: the Ullmann condensation, a copper-catalyzed cross-coupling reaction. The proposed synthetic route commences with the preparation of a key intermediate, 4-bromo-2-methylaniline, followed by its coupling with p-cresol.
Overall Synthetic Pathway
The synthesis of this compound can be achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 4-bromo-2-methylaniline, from o-toluidine. The second stage is the copper-catalyzed Ullmann condensation of this intermediate with p-cresol to yield the final product.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Bromo-2-methylaniline
This stage involves a three-step process starting from o-toluidine: acetylation of the amino group, followed by bromination of the aromatic ring, and subsequent hydrolysis to deprotect the amino group.
3.1.1. Step 1: Acetylation of o-Toluidine
This step protects the reactive amino group to prevent side reactions during the subsequent bromination.
-
Reaction: o-Toluidine reacts with acetic anhydride to form N-(2-methylphenyl)acetamide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine and glacial acetic acid.
-
Slowly add acetic anhydride to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(2-methylphenyl)acetamide.
-
3.1.2. Step 2: Bromination of N-(2-methylphenyl)acetamide
The acetylated intermediate undergoes electrophilic aromatic substitution to introduce a bromine atom at the para position to the activating acetamido group.
-
Reaction: N-(2-methylphenyl)acetamide is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine in acetic acid.
-
Procedure using NBS:
-
Dissolve N-(2-methylphenyl)acetamide in a suitable solvent such as carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Reflux the mixture with stirring for 4 hours.
-
After cooling, filter the reaction mixture to remove succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(4-bromo-2-methylphenyl)acetamide.
-
The crude product can be purified by recrystallization from ethanol.
-
3.1.3. Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
The final step in this stage is the removal of the acetyl protecting group to yield the desired 4-bromo-2-methylaniline.
-
Reaction: N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed under acidic conditions.
-
Procedure:
-
To a round-bottom flask, add N-(4-bromo-2-methylphenyl)acetamide, concentrated hydrochloric acid, and dioxane.
-
Heat the mixture to reflux for 1.5-2.5 hours.
-
After cooling, neutralize the reaction mixture with an aqueous ammonia solution to a pH of 8-10.
-
The product will precipitate out of the solution. If an organic phase separates, it should be retained.
-
Filter any solid precipitate. For any separated organic phase, wash it twice with water and dry over anhydrous magnesium sulfate.
-
The final product, 4-bromo-2-methylaniline, can be further purified by steam distillation or recrystallization from ethanol.[1]
-
Stage 2: Ullmann Condensation for the Synthesis of this compound
This stage involves the copper-catalyzed C-O cross-coupling of 4-bromo-2-methylaniline and p-cresol. The following protocol is based on analogous Ullmann-type diaryl ether syntheses.[2]
Caption: Experimental workflow for the Ullmann condensation.
-
Reaction: 4-Bromo-2-methylaniline reacts with p-cresol in the presence of a copper catalyst and a base.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, ~5 mol%), triphenylphosphine (PPh3, ~5 mol%), and potassium carbonate (K2CO3, 2 equivalents).
-
Add 4-bromo-2-methylaniline (1 equivalent) and p-cresol (1.2 equivalents).
-
Add a non-polar solvent such as toluene or xylene.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following tables summarize quantitative data for the synthesis steps. The data for the Ullmann condensation is based on a closely analogous reaction between various aryl bromides and p-cresol.[2]
Table 1: Reaction Parameters for the Synthesis of 4-Bromo-2-methylaniline
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetylation | o-Toluidine | Acetic Anhydride, Glacial Acetic Acid | Reflux | 2-3 | >90 |
| Bromination | N-(2-methylphenyl)acetamide | N-Bromosuccinimide, CCl4 | Reflux | 4 | 70-80 |
| Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide | Conc. HCl, Dioxane | Reflux | 1.5-2.5 | 85-95 |
Table 2: Quantitative Data for Analogous Ullmann Condensation with p-Cresol [2]
| Aryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 4-Bromofluorobenzene | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 54.4 |
| 4-Bromobenzonitrile | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 44.0 |
| 4-Bromobiphenyl | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 67.9 |
| Bromobenzene | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 16.3 |
| 4-Bromoanisole | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 53.7 |
| 4-Bromotoluene | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 21.4 |
Note: The yields for the Ullmann condensation are for analogous reactions and may vary for the specific synthesis of this compound.
Reaction Mechanisms
Ullmann Condensation
The precise mechanism of the Ullmann condensation is complex and still a subject of discussion. However, a generally accepted catalytic cycle involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The base deprotonates the phenol (p-cresol) to form a phenoxide, which then reacts with the Cu(I) salt to generate a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (4-bromo-2-methylaniline) undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Conclusion
The synthesis of this compound can be reliably achieved through a multi-step process involving the preparation of 4-bromo-2-methylaniline followed by a copper-catalyzed Ullmann condensation with p-cresol. The protocols outlined in this guide, based on established and analogous chemical transformations, provide a solid foundation for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions for the final coupling step may lead to improved yields and process efficiency.
References
Spectroscopic Analysis of 2-Methyl-4-(4-methylphenoxy)aniline: A Technical Overview
Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for the specific compound 2-Methyl-4-(4-methylphenoxy)aniline did not yield any direct results. The information presented in this document pertains to the closely related isomer, 4-(4-methylphenoxy)aniline , for which comprehensive spectroscopic data is publicly available. This information is provided as a technical guide for researchers and scientists in the field of drug development and chemical analysis, offering insights into the expected spectral characteristics of this class of compounds.
Spectroscopic Data for 4-(4-methylphenoxy)aniline
The following tables summarize the available spectroscopic data for the isomer 4-(4-methylphenoxy)aniline. This data provides a foundational understanding of the key spectral features that can be anticipated for related molecular structures.
Table 1: ¹H NMR Spectroscopic Data of 4-(4-methylphenoxy)aniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
Specific peak assignments for the ¹H NMR spectrum of 4-(4-methylphenoxy)aniline were not fully detailed in the available search results. A general spectrum is noted as available in some databases.
Table 2: ¹³C NMR Spectroscopic Data of 4-(4-methylphenoxy)aniline
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available in search results |
Specific peak assignments for the ¹³C NMR spectrum of 4-(4-methylphenoxy)aniline were not detailed in the available search results. A general spectrum is noted as available in some databases.
Table 3: Mass Spectrometry Data for 4-(4-methylphenoxy)aniline[1]
| m/z | Relative Intensity | Assignment |
| 199 | Most Abundant | Molecular Ion [M]⁺ |
| 108 | 2nd Highest | Fragment Ion |
| 200 | 3rd Highest | Isotopic Peak [M+1]⁺ |
Table 4: IR Spectroscopy Data for 4-(4-methylphenoxy)aniline[1]
| Wavenumber (cm⁻¹) | Description |
| Specific peak data not available in search results | A vapor phase IR spectrum is available. |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for 4-(4-methylphenoxy)aniline are not explicitly provided in the search results. However, based on standard analytical chemistry practices, the following general methodologies can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-(4-methylphenoxy)aniline would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution would then be analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Proton NMR spectra would be acquired to determine the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Carbon-13 NMR spectra would be obtained to identify the different carbon environments.
Mass Spectrometry (MS)
For mass analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1]
-
Sample Introduction: A dilute solution of the compound is injected into the gas chromatograph.
-
Separation: The compound is vaporized and passed through a capillary column to separate it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample could be prepared as a KBr pellet, a thin film, or analyzed in the vapor phase. The instrument measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-(4-methylphenoxy)aniline.
References
In-depth Technical Guide: 2-Methyl-4-(4-methylphenoxy)aniline and Related Compounds
Disclaimer: This technical guide addresses the chemical compound 2-Methyl-4-(4-methylphenoxy)aniline. It is important to note that a specific, verified CAS (Chemical Abstracts Service) number for this exact structure was not readily identifiable in public databases as of the time of this writing. The information presented herein is a consolidation of data for structurally related phenoxyaniline derivatives. Researchers should exercise due diligence in verifying the properties and safety of any synthesized compound.
This document is intended for researchers, scientists, and drug development professionals, providing an overview of the available physicochemical data, potential synthetic routes, and analytical considerations for phenoxyaniline derivatives.
Physicochemical Properties
Quantitative data for phenoxyaniline derivatives are summarized below. These values are derived from various sources and should be considered as reference points for this compound.
| Property | Value | Source Compound | CAS Number | Reference |
| Molecular Formula | C₁₄H₁₅NO | 4-Methyl-2-(4-methylphenoxy)aniline | N/A (CID 26189610) | [1] |
| Molecular Weight | 213.28 g/mol | 4-Methyl-2-(4-methylphenoxy)aniline | N/A (CID 26189610) | [1] |
| Molecular Formula | C₁₃H₁₃NO | 2-(2-methylphenoxy)aniline | 3840-18-4 | [2] |
| Molecular Weight | 199.25 g/mol | 2-(2-methylphenoxy)aniline | 3840-18-4 | [2] |
| Physical Form | Reddish oily liquid | 2-(2-methylphenoxy)aniline | 3840-18-4 | [3] |
| Purity | ≥98% | 2-(2-methylphenoxy)aniline | 3840-18-4 | [3] |
| Molecular Formula | C₂₀H₁₉NO₂ | 2,4-bis(2-methylphenoxy)aniline | 73637-04-4 | [4] |
| Molecular Weight | 305.37 g/mol | 2,4-bis(2-methylphenoxy)aniline | 73637-04-4 | [4] |
| Density | 1.150 g/cm³ | 2,4-bis(2-methylphenoxy)aniline | 73637-04-4 | [4] |
| Molecular Formula | C₁₃H₁₃NO | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |
| Molecular Weight | 199.25 g/mol | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |
| Topological Polar Surface Area | 35.3 Ų | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |
| Hydrogen Bond Donor Count | 1 | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |
| Hydrogen Bond Acceptor Count | 2 | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |
| Rotatable Bond Count | 2 | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of the target compound, this compound, are not explicitly available in the reviewed literature. However, general synthetic strategies for related diphenylamine and phenoxyaniline compounds can be adapted. A common approach involves the Ullmann condensation or Buchwald-Hartwig amination reactions.
Illustrative Synthetic Protocol for a Diphenylamine Derivative
The following protocol for the synthesis of 2-methyl-4-methoxy diphenylamine provides a relevant example of the synthetic methodology.[6]
Reaction: Condensation of o-chloro-benzoic acid with 2-methyl-4-aminoanisole followed by decarboxylation.
Materials:
-
o-chloro-benzoic acid
-
Copper catalyst (e.g., copper powder, cuprous salt)
-
Acid binding agent (e.g., potassium carbonate)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
2-methyl-4-aminoanisole
-
Aqueous lye (e.g., sodium hydroxide solution)
-
Methanol
Procedure:
-
To a reaction vessel, add o-chloro-benzoic acid, a copper catalyst, an acid binding agent, and a mixed solvent of toluene and DMF.
-
Heat the mixture to reflux and stir for 10-20 minutes.
-
Add 2-methyl-4-aminoanisole dropwise to the reaction vessel over a period of 1.5-2.5 hours.
-
Continue the reflux reaction for 6-10 hours. During this time, water generated from the reaction is removed using an oil-water separator.
-
After the reaction is complete, neutralize the mixture with an excess of aqueous lye.
-
Extract the product with toluene.
-
Wash the organic phase, then remove the toluene by evaporation.
-
The resulting intermediate is dried under a vacuum.
-
The intermediate product is then heated in a methanol system to induce decarboxylation, yielding the final diphenylamine product.[6]
Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Purpose | Expected Observations for Phenoxyanilines |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure. | ¹H NMR spectra would show distinct signals for aromatic protons and methyl groups. ¹³C NMR would confirm the number and type of carbon atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching of the amine and C-O-C stretching of the ether linkage would be expected. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single major peak would indicate a high degree of purity. |
| Elemental Analysis | To determine the elemental composition. | The percentage of Carbon, Hydrogen, and Nitrogen should correspond to the calculated values for the molecular formula. |
Biological Activity and Potential Applications
While no specific biological data for this compound has been found, related aniline and diphenylamine structures have been investigated for various therapeutic applications. For instance, certain aniline derivatives have shown potential as antitumor agents.[7][8] Additionally, some salicylanilide-based compounds have demonstrated antimicrobial activity.[9]
The core phenoxyaniline scaffold could serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science. For example, 4-(4-methylphenoxy)benzylamine is a key intermediate for synthesizing certain pigments.[10]
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.
Potential Logic for Biological Screening
Should this compound be investigated for biological activity, a logical screening cascade could be implemented as depicted below.
References
- 1. 4-Methyl-2-(4-methylphenoxy)aniline | C14H15NO | CID 26189610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-methylphenoxy)aniline | 3840-18-4 [sigmaaldrich.com]
- 3. xfdyes.com [xfdyes.com]
- 4. CAS # 73637-04-4, 2,4-Bis(2-methylphenoxy)benzenamine, 2,4-Bis(o-tolyloxy)aniline - chemBlink [chemblink.com]
- 5. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor agents. 194. Synthesis and biological evaluations of 4-beta-mono-, -di-, and -trisubstituted aniline-4'-O-demethyl-podophyllotoxin and related compounds with improved pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
- 10. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)aniline: Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-(4-methylphenoxy)aniline, a diaryl ether aniline derivative. While the specific discovery and historical details of this compound are not extensively documented, its synthesis is made possible through well-established and powerful cross-coupling reactions. This document focuses on the two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination. Detailed experimental protocols, based on analogous reactions reported in the literature, are provided to guide researchers in the potential synthesis of this and structurally related molecules. Furthermore, this guide explores the potential biological activities of this class of compounds, drawing from studies on related diaryl ether and aniline derivatives that have shown promise in antimicrobial and enzyme inhibition applications.
Discovery and History
The history of this compound is intrinsically linked to the development of synthetic methodologies for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds between aryl groups. The synthesis of such molecules was historically challenging until the advent of metal-catalyzed cross-coupling reactions.
The Ullmann Condensation , first reported by Fritz Ullmann in 1901, provided the initial breakthrough for the synthesis of diaryl ethers.[1] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3] While foundational, early Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3]
A significant advancement in C-N bond formation came with the development of the Buchwald-Hartwig Amination in the 1990s.[4] This palladium-catalyzed reaction allows for the coupling of aryl halides with amines under much milder conditions and with greater functional group tolerance than previous methods.[4][5] The work of Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of arylamines, making previously inaccessible molecules readily available.[4]
The synthesis of this compound, therefore, stands on the shoulders of these pioneering discoveries in organic synthesis. The logical combination of these methods provides a clear path to its construction.
Synthetic Routes and Methodologies
The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections, leveraging either the Ullmann Condensation or the Buchwald-Hartwig Amination as the key bond-forming step.
Route 1: Ullmann Condensation followed by Reduction
This route involves the formation of the diaryl ether linkage via an Ullmann-type reaction, followed by the reduction of a nitro group to the target aniline.
Figure 1: Synthetic workflow for Route 1 via Ullmann Condensation.
This protocol is adapted from general procedures for the Ullmann diaryl ether synthesis.[6]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylnitrobenzene (1.0 equiv.), p-cresol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(4-methylphenoxy)-1-nitrobenzene.
-
Reaction Setup: Dissolve the 2-Methyl-4-(4-methylphenoxy)-1-nitrobenzene (1.0 equiv.) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add tin(II) chloride dihydrate (3.0-5.0 equiv.) and concentrated hydrochloric acid.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Route 2: Buchwald-Hartwig Amination
This alternative route involves the formation of the C-N bond as the final step, coupling a diaryl ether intermediate with an amine source.
Figure 2: Synthetic workflow for Route 2 via Buchwald-Hartwig Amination.
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-bromo-2-methyl-4-(4-methylphenoxy)benzene (1.0 equiv.), a palladium catalyst such as Pd(dba)₂ (1.5 mol%), a suitable phosphine ligand like XPhos (3.0 mol%), and a strong base such as sodium tert-butoxide (2.0 equiv.) in a reaction vessel.
-
Solvent and Amine Source: Add anhydrous toluene, followed by the amine source. For a primary aniline, an ammonia equivalent such as benzophenone imine followed by hydrolysis, or a direct amination with ammonia under pressure might be employed.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
The following tables summarize typical reaction parameters for the key synthetic steps, based on analogous reactions found in the literature.
Table 1: Ullmann Condensation of Aryl Halides with Phenols
| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenol | CuI (10) | K₂CO₃ | Toluene | 120 | 24 | 67-98 | [8] |
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | K₂CO₃ | Toluene | 100 | 24 | Moderate-Good | [6] |
| Aryl Iodide/Bromide | Phenol/Alcohol | (±)-diol L3-CuI complex | Cs₂CO₃ | Dioxane | RT-80 | 12-24 | Good-Excellent | [9] |
| 4-Nitrobromobenzene | 4-Methoxyphenol | CuI (10) | K₂CO₃ | DMF | 140 | 12 | 85 | Analogous |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | High | [7] |
| Aryl Halide | Primary/Secondary Amine | Pd(0) NHC | - | NaOtBu | Toluene | 110 | 12 | High | [10] |
| Aryl Bromide | Primary Amine | Pd(BINAP) | - | NaOtBu | Toluene | 100 | 18 | Good | [11] |
Mechanistic Overview
The following diagrams illustrate the generally accepted catalytic cycles for the Ullmann Condensation and Buchwald-Hartwig Amination.
Figure 3: Simplified catalytic cycle for the Ullmann Condensation.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig Amination.
Potential Biological Activities and Applications
-
Antimicrobial Activity: Diaryl ether derivatives, such as triclosan, are known for their potent antimicrobial properties.[12][13] Research into novel diaryl ether derivatives has shown activity against various bacterial and parasitic strains, including Mycobacterium tuberculosis and Toxoplasma gondii.[13][14] The mechanism of action often involves the inhibition of essential enzymes, such as enoyl-acyl carrier protein reductase (ENR).[12][15]
-
Enzyme Inhibition: The structural motif of diaryl ethers is a common feature in various enzyme inhibitors. The flexibility of the ether linkage allows the two aryl rings to adopt conformations suitable for binding to active sites of enzymes.
-
Pharmaceutical Scaffolds: Aniline derivatives are fundamental building blocks in medicinal chemistry, appearing in a vast array of drugs. The combination of the aniline and diaryl ether motifs in this compound makes it an interesting scaffold for the development of new therapeutic agents. Studies on other aniline derivatives have shown potential in areas such as heart failure treatment.[16]
Researchers investigating novel antimicrobial agents or enzyme inhibitors could consider this compound and its analogues as starting points for further derivatization and biological evaluation.
Conclusion
This compound is a molecule that is readily accessible through modern synthetic organic chemistry. The Ullmann Condensation and the Buchwald-Hartwig Amination provide robust and versatile methods for its construction. While its specific properties are yet to be fully explored, its structural similarity to known biologically active compounds suggests that it could be a valuable scaffold for future research in drug discovery and materials science. This guide provides the necessary theoretical and practical framework for researchers to synthesize and investigate this and related compounds.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-Methyl-4-(4-methylphenoxy)aniline: A Technical Guide for Researchers
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-(4-methylphenoxy)aniline, a diaryl ether amine, presents a compelling molecular scaffold for the exploration of novel therapeutic agents and agrochemicals. The diaryl ether motif is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and herbicidal effects.[1][2][3] This technical guide provides a comprehensive overview of the potential research avenues for this specific molecule, detailing its synthetic route, and proposing key experimental protocols to elucidate its biological activities. This document aims to serve as a foundational resource to stimulate and guide further scientific inquiry into this compound.
Introduction
The diaryl ether linkage is a privileged structural motif in medicinal chemistry and agrochemical design, prized for its metabolic stability and ability to orient aromatic systems for optimal target interaction.[4] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal properties.[1][2][3] this compound integrates this key diaryl ether core with a substituted aniline, a combination of functional groups that suggests a high potential for diverse pharmacological activities. While this specific molecule is not extensively characterized in the scientific literature, its structural components are present in numerous known bioactive agents, providing a strong rationale for its investigation. This guide outlines a systematic approach to unlocking the therapeutic and agrochemical potential of this promising compound.
Synthesis and Characterization
The synthesis of this compound can be readily achieved through established chemical methodologies. The Ullmann condensation is a classical and effective method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[5][6][7]
Proposed Synthetic Protocol: Ullmann Condensation
A practical and efficient route for the synthesis of this compound is the Ullmann condensation. This protocol involves the coupling of 4-bromo-2-methylaniline with 4-methylphenol in the presence of a copper catalyst and a base.
Experimental Protocol:
-
Reaction Setup: To a sealable reaction vessel, add 4-bromo-2-methylaniline (1.0 equivalent), 4-methylphenol (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable high-boiling point aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram: Synthetic Workflow
Caption: A proposed synthetic workflow for this compound.
Potential Research Areas and Experimental Protocols
The structural features of this compound suggest several avenues for biological investigation.
Anticancer Activity
The diaryl ether scaffold is a key component of several approved multi-kinase inhibitors used in cancer therapy, such as sorafenib and regorafenib.[8] These drugs target various receptor tyrosine kinases involved in tumor angiogenesis and proliferation.
Proposed Research:
-
In Vitro Cytotoxicity Screening: Assess the compound's ability to inhibit the growth of a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Kinase Inhibition Assays: Evaluate the inhibitory activity of the compound against a panel of cancer-relevant kinases, particularly those with a diaryl ether binding motif.
Experimental Protocol: MTT Assay for Cytotoxicity [9][10]
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to dissolve the formazan crystals.[9][11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Diagram: Potential Anticancer Signaling Pathway
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity
Diaryl ether derivatives have been reported to possess significant antibacterial and antifungal properties.[2] Their lipophilic nature may facilitate disruption of microbial cell membranes.
Proposed Research:
-
Minimum Inhibitory Concentration (MIC) Determination: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Experimental Protocol: Broth Microdilution MIC Assay [12][13]
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) according to established guidelines.[12]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that results in no visible microbial growth.[15]
Agrochemical Potential (Herbicidal Activity)
Many commercial herbicides are diaryl ethers that function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[16][17] This inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell death in plants.[16]
Proposed Research:
-
In Vitro PPO Inhibition Assay: Determine if the compound inhibits PPO from a plant source.
-
Whole Plant Assays: Evaluate the pre- and post-emergent herbicidal activity on representative weed and crop species.
Experimental Protocol: In Vitro PPO Inhibition Assay
-
Enzyme Extraction: Isolate PPO from a plant source, such as etiolated barley or spinach.
-
Assay Setup: In a microplate, combine a buffer solution, the enzyme preparation, and various concentrations of this compound.
-
Reaction Initiation: Add the substrate, protoporphyrinogen IX, to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the formation of the product, protoporphyrin IX, by measuring the increase in fluorescence over time.
-
Data Analysis: Calculate the IC₅₀ value for PPO inhibition.
Diagram: Logical Workflow for Agrochemical Evaluation
Caption: A logical progression for the evaluation of agrochemical potential.
Quantitative Data Summary
The following table is a template for the systematic recording of quantitative data generated from the proposed experimental work.
| Research Area | Assay | Target/Organism | Metric | Anticipated Value |
| Anticancer | MTT Assay | MCF-7 | IC₅₀ (µM) | Data to be generated |
| MTT Assay | A549 | IC₅₀ (µM) | Data to be generated | |
| Kinase Assay | VEGFR2 | IC₅₀ (µM) | Data to be generated | |
| Antimicrobial | Broth Microdilution | S. aureus | MIC (µg/mL) | Data to be generated |
| Broth Microdilution | E. coli | MIC (µg/mL) | Data to be generated | |
| Broth Microdilution | C. albicans | MIC (µg/mL) | Data to be generated | |
| Agrochemical | PPO Inhibition | Plant PPO | IC₅₀ (nM) | Data to be generated |
Conclusion and Future Directions
This compound is a molecule with significant, yet unexplored, potential in both medicinal chemistry and agrochemical science. Its straightforward synthesis and the well-documented bioactivities of its core structural motifs provide a solid foundation for a productive research program. The experimental pathways detailed in this guide offer a systematic approach to evaluating its anticancer, antimicrobial, and herbicidal properties. Positive results in these initial screens should be followed by more in-depth mechanistic studies, including the identification of specific molecular targets. Furthermore, a focused structure-activity relationship (SAR) study, involving the synthesis and testing of analogs, will be crucial for optimizing potency, selectivity, and drug-like properties. The investigation of this compound represents a valuable opportunity to discover novel and effective chemical entities to address unmet needs in human health and agriculture.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. books.rsc.org [books.rsc.org]
- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 17. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Methyl-4-(4-methylphenoxy)aniline Derivatives and Analogues for Drug Discovery Professionals
An authoritative overview for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Methyl-4-(4-methylphenoxy)aniline, its derivatives, and analogues, focusing on their synthesis, potential biological activities, and methodologies for their evaluation. While specific biological data for the parent compound, this compound, is not extensively available in public literature, this document leverages data from structurally related phenoxyaniline derivatives to provide a valuable resource for researchers in the field of drug discovery.
Core Compound Structure and Potential Synthesis
The core structure of this compound combines a substituted aniline ring with a phenoxy moiety, offering a versatile scaffold for the development of novel therapeutic agents. The synthesis of this and related compounds can be achieved through several established organic chemistry reactions, with the Ullmann condensation being a prominent method.
A plausible synthetic route for this compound is the copper-catalyzed coupling of 4-bromo-2-methylaniline with 4-methylphenol. This reaction, a variation of the Ullmann condensation, is a powerful tool for the formation of diaryl ethers.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While direct biological data for this compound is scarce, the broader class of phenoxyaniline derivatives has been investigated for various therapeutic applications, including anticancer and anti-inflammatory activities. The structural features of these molecules, such as the nature and position of substituents on both aromatic rings, play a crucial role in their biological activity.
For instance, studies on related aniline derivatives have demonstrated potent inhibitory effects on various cancer cell lines. The mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer progression.
Quantitative Data on Related Phenoxyaniline Analogues
To provide a comparative context for researchers, the following table summarizes the in vitro anticancer activity of representative, structurally related aniline and phenoxyaniline derivatives against various human cancer cell lines. It is important to note that these are not direct data for this compound but for analogues, and serve to illustrate the potential of this chemical class.
| Compound ID | Analogue Structure | Cell Line | IC50 (µM) | Reference |
| 1 | Quinoxaline Urea Analog | Pancreatic Cancer Cells | ~4x more potent than parent compound | [1] |
| 2 | Benzothiazole Aniline Derivative (L1) | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Better cytotoxicity than cisplatin | [2] |
| 3 | 9-Anilinoacridine Derivative | Tumor Cells | Mean GI50 of 58.0 µM | [3] |
| 4 | Hydroxylated Biphenyl Compound 11 | Melanoma Cells | 1.7 ± 0.5 µM | [4] |
| 5 | Hydroxylated Biphenyl Compound 12 | Melanoma Cells | 2.0 ± 0.7 µM | [4] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Ullmann Condensation
This protocol describes a general procedure for the synthesis of the title compound based on the Ullmann condensation reaction.[5][6]
Materials:
-
4-bromo-2-methylaniline
-
4-methylphenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline)
-
A suitable base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
To an oven-dried reaction vessel, add 4-bromo-2-methylaniline, 4-methylphenol, copper(I) iodide, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
Materials:
-
Human cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound stock solution (in DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of this compound derivatives.
Caption: Synthetic and evaluation workflow.
Potential Signaling Pathway
Given that many aniline derivatives with anticancer properties modulate the NF-κB pathway, the following diagram depicts a simplified representation of this signaling cascade, which could be a potential target for this compound analogues.
Caption: Potential NF-κB pathway inhibition.
References
- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. theaspd.com [theaspd.com]
Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers
Introduction
Diaryl ether linkages are prevalent structural motifs in a variety of biologically active molecules and functional materials. The incorporation of an aniline moiety, particularly with further substitution on the aromatic rings, offers a versatile scaffold for tuning electronic properties, reactivity, and potential biological interactions. 2-Methyl-4-(4-methylphenoxy)aniline represents a specific example of this class of compounds, and its study can provide valuable insights into structure-property relationships. This guide outlines the probable synthetic routes, characterization techniques, and computational analysis that would be employed in a thorough investigation of this molecule.
Synthesis and Characterization
The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction, a common method for forming diaryl ethers.
Experimental Protocol: Synthesis
A probable synthetic route would involve the Ullmann condensation or a similar copper-catalyzed coupling reaction.
Materials:
-
4-Bromo-2-methylaniline (or 4-iodo-2-methylaniline)
-
4-Methylphenol (p-cresol)
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylaniline (1.0 eq), 4-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1 eq).
-
Add the anhydrous solvent (DMF or DMSO) to the flask.
-
Heat the reaction mixture to a temperature between 120-160 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the two methyl groups and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR would provide signals for all unique carbon atoms in the molecule, including the two methyl carbons and the aromatic carbons.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and C-H stretching and bending vibrations for the aromatic rings and methyl groups.[1]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[2]
Computational Methodology
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Method: Density Functional Theory (DFT) is a common and effective method for these types of calculations.[3]
Functional and Basis Set: A combination such as B3LYP with a 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost for geometry optimization, frequency calculations, and electronic property predictions for organic molecules.[4]
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their distributions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[5]
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative effects.
Illustrative Data Presentation
The following tables present hypothetical quantitative data for this compound based on typical values for similar compounds. These are for illustrative purposes only.
Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-O (ether) | 1.36 - 1.42 | C-O-C (ether) | 118 - 122 |
| C-N (amine) | 1.38 - 1.45 | H-N-H (amine) | 108 - 112 |
| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 121 |
| C-H (aromatic) | 1.08 - 1.10 | ||
| C-C (methyl) | 1.50 - 1.54 | ||
| C-H (methyl) | 1.09 - 1.11 |
Table 2: Predicted Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H asymmetric stretch | ~3450 |
| N-H symmetric stretch | ~3360 |
| C-H aromatic stretch | 3030 - 3100 |
| C-H methyl stretch | 2920 - 2980 |
| C=C aromatic stretch | 1500 - 1600 |
| N-H scissoring | ~1620 |
| C-O-C asymmetric stretch | ~1240 |
| C-N stretch | ~1280 |
Table 3: Predicted Electronic Properties (DFT/B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -5.0 to -5.5 eV |
| LUMO Energy | -0.5 to -1.0 eV |
| HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |
| Dipole Moment | 1.5 to 2.5 Debye |
| Ionization Potential | 5.0 to 5.5 eV |
| Electron Affinity | 0.5 to 1.0 eV |
Visualizations
Experimental Workflow
Caption: Generalized workflow for the synthesis and characterization of this compound.
Theoretical Analysis Pathway
Caption: Conceptual workflow for the theoretical analysis of this compound using DFT.
Conclusion
While direct experimental or theoretical data for this compound is currently lacking in the public domain, this guide provides a robust framework for its investigation. The synthetic and analytical methods described are well-established for this class of compounds. Furthermore, the outlined computational approach would yield significant insights into its structural, electronic, and reactive properties. Such a study would contribute valuable knowledge to the fields of medicinal chemistry and materials science, where substituted diaryl ethers and anilines are of considerable interest. Future research in this area would be beneficial to fully elucidate the specific characteristics of this promising molecule.
References
- 1. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Dye Synthesis Using 2-Methyl-4-(4-methylphenoxy)aniline
Topic: Protocol for using 2-Methyl-4-(4-methylphenoxy)aniline in dye synthesis
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific examples of the use of this compound in dye synthesis. The following application notes and protocols are therefore based on general principles of azo dye synthesis, adapting established methods for structurally similar aniline derivatives. Researchers should treat this as a representative, theoretical protocol and optimize the reaction conditions accordingly.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative. The specific starting materials determine the color and properties of the resulting dye.
This compound possesses a primary aromatic amine group, making it a suitable candidate for the diazo component in azo dye synthesis. Its molecular structure, featuring a substituted phenoxy group, is expected to influence the final dye's color, solubility, and fastness properties. This document provides a generalized protocol for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
General Reaction Scheme
The synthesis involves two main stages:
-
Diazotization of this compound: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Azo Coupling: The resulting diazonium salt is reacted with a coupling agent, in this case, 2-naphthol, under alkaline conditions to form the azo dye.
Experimental Protocol
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₁₄H₁₅NO | 213.28 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| 2-Naphthol | C₁₀H₈O | 144.17 |
| Sodium Hydroxide | NaOH | 40.00 |
| Distilled Water | H₂O | 18.02 |
| Ethanol | C₂H₅OH | 46.07 |
| Ice | - | - |
3.2. Step-by-Step Procedure
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 2.13 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained. Gentle heating may be required, but the solution must be cooled before proceeding.
-
Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring. The rate of addition should be controlled to keep the temperature below 5 °C. The formation of a diazonium salt solution is indicated by a slight color change.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes in the ice bath. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
After 30 minutes, allow the mixture to stand at room temperature for about an hour.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified dye.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
Visualization of Workflow and Synthesis Pathway
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of an azo dye.
4.2. Chemical Synthesis Pathway
Caption: General chemical pathway for the azo dye synthesis.
Expected Results and Characterization
The resulting azo dye is expected to be a colored solid. The exact color will depend on the extended conjugation provided by the entire molecule. The yield of the purified dye should be recorded and can vary based on reaction conditions.
For full characterization, the following techniques are recommended:
-
Melting Point: To determine the purity of the synthesized dye.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group, and O-H stretch if a phenol was used as the coupling component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
Table for Expected Spectroscopic Data (Hypothetical)
| Technique | Expected Characteristic Peaks |
| UV-Vis | λmax in the visible region (typically 400-600 nm) |
| IR (cm⁻¹) | ~1600-1575 (N=N stretch), ~3400-3200 (O-H stretch from naphthol), Aromatic C-H and C=C stretches |
| ¹H NMR (ppm) | Aromatic protons, methyl protons, and potentially a downfield O-H proton. |
| ¹³C NMR (ppm) | Aromatic carbons, carbons attached to nitrogen and oxygen, and methyl carbons. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Azo compounds should be handled with care as some are potential carcinogens.
-
The diazotization reaction is exothermic and must be kept cold to prevent the formation of explosive diazonium salts. Do not allow the diazonium salt to crystallize out of solution or to be isolated in a dry state.
By following this generalized protocol and adapting it based on experimental observations, researchers can explore the synthesis of novel azo dyes from this compound for various applications.
Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)aniline and a Structurally Related Analogue
To the Researcher: Extensive literature and patent searches for detailed synthetic applications and protocols specifically for 2-Methyl-4-(4-methylphenoxy)aniline did not yield specific experimental procedures or quantitative data. This suggests that the compound may be a novel or less-documented intermediate in publicly available scientific literature.
In lieu of specific data for the requested molecule, we are providing a detailed application note and protocol for a structurally related compound, 2-Methyl-4-methoxydiphenylamine . The synthesis of this diarylamine involves similar precursors and reaction types that would likely be employed for the synthesis of this compound, providing valuable insight into the potential synthetic routes and methodologies.
Application Note: Synthesis of 2-Methyl-4-methoxydiphenylamine
Introduction
2-Methyl-4-methoxydiphenylamine is a key intermediate in the synthesis of various organic materials, including pressure-sensitive dyes, pharmaceuticals, and agrochemicals. Its diarylamine structure makes it a versatile building block for creating more complex molecular architectures. The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation reaction between an appropriately substituted aniline and a halobenzene derivative, followed by a decarboxylation step.
Methodology Overview
The synthesis of 2-Methyl-4-methoxydiphenylamine presented here follows a two-step process:
-
Ullmann Condensation: A copper-catalyzed coupling of 2-methyl-4-aminoanisole (also known as p-cresidine) with o-chlorobenzoic acid to form the intermediate, 2'-carboxy-2-methyl-4-methoxydiphenylamine.
-
Decarboxylation: The removal of the carboxylic acid group from the intermediate to yield the final product, 2-Methyl-4-methoxydiphenylamine.
This method offers high conversion rates and yields, with an emphasis on procedural efficiency and reduced waste generation.
Experimental Data
The following table summarizes the quantitative data obtained from a representative synthesis of 2-Methyl-4-methoxydiphenylamine as described in the protocol below.
| Step | Product | Starting Material Conversion | Yield (%) | Purity (%) |
| Ullmann Condensation | 2'-carboxy-2-methyl-4-methoxydiphenylamine | >99% | ~91% | >98% |
| Decarboxylation | 2-Methyl-4-methoxydiphenylamine | >99% | ~91% | >99% |
Experimental Protocols
Protocol 1: Synthesis of 2'-carboxy-2-methyl-4-methoxydiphenylamine (Ullmann Condensation)
This protocol details the copper-catalyzed condensation reaction.
Materials:
-
o-Chlorobenzoic acid
-
2-Methyl-4-aminoanisole
-
Copper(II) chloride (CuCl₂) (catalyst)
-
Sodium hydroxide (acid scavenger)
-
Toluene (solvent)
-
N,N-Dimethylformamide (DMF) (co-solvent)
-
500 mL three-necked round-bottom flask
-
Reflux condenser with Dean-Stark trap
-
Dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 500 mL three-necked flask equipped with a reflux condenser, Dean-Stark trap, and magnetic stirrer, add o-chlorobenzoic acid (15.6 g, 0.1 mol), CuCl₂ (0.16 g), sodium hydroxide (11.6 g, 0.29 mol), toluene (120 g), and DMF (10 g).
-
Heat the mixture to reflux with stirring for approximately 15 minutes.
-
Dissolve 2-methyl-4-aminoanisole (13.02 g, 0.095 mol) in a minimal amount of toluene and add it to a dropping funnel.
-
Add the 2-methyl-4-aminoanisole solution dropwise to the refluxing reaction mixture over a period of 1.5 to 2.5 hours.
-
Continue refluxing for 6 to 10 hours, collecting the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess base with dilute hydrochloric acid.
-
Extract the aqueous phase with toluene.
-
Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate product.
-
The crude 2'-carboxy-2-methyl-4-methoxydiphenylamine can be purified by recrystallization or used directly in the next step.
Protocol 2: Synthesis of 2-Methyl-4-methoxydiphenylamine (Decarboxylation)
This protocol describes the decarboxylation of the intermediate to yield the final product.
Materials:
-
2'-carboxy-2-methyl-4-methoxydiphenylamine
-
Methanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the crude 2'-carboxy-2-methyl-4-methoxydiphenylamine from the previous step into a round-bottom flask.
-
Add methanol as the solvent.
-
Heat the mixture to reflux. The decarboxylation will proceed, evolving carbon dioxide.
-
Monitor the reaction for the cessation of gas evolution and by TLC or GC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture.
-
Remove the methanol under reduced pressure.
-
The resulting crude 2-Methyl-4-methoxydiphenylamine can be purified by vacuum distillation or recrystallization to yield the final product.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of 2-Methyl-4-methoxydiphenylamine.
Caption: Synthetic pathway for 2-Methyl-4-methoxydiphenylamine.
Caption: Experimental workflow for the synthesis of 2-Methyl-4-methoxydiphenylamine.
Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis and potential biological evaluation of 2-Methyl-4-(4-methylphenoxy)aniline, a diaryl ether derivative with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthetic Protocol
The synthesis of this compound can be achieved through a two-step process involving an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.
Step 1: Synthesis of 2-Methyl-4-(4-methylphenoxy)nitrobenzene via Ullmann Condensation
This procedure outlines the copper-catalyzed synthesis of the diaryl ether intermediate.
Materials:
-
4-Chloro-3-nitrotoluene
-
4-Methylphenol (p-cresol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrotoluene (1.0 eq), 4-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-130°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-Methyl-4-(4-methylphenoxy)nitrobenzene.
Quantitative Data Summary (Hypothetical):
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Weight (g) |
| 4-Chloro-3-nitrotoluene | 1.0 | 171.58 | 10 | 1.72 |
| 4-Methylphenol | 1.2 | 108.14 | 12 | 1.30 |
| Potassium Carbonate | 2.0 | 138.21 | 20 | 2.76 |
| Copper(I) Iodide | 0.1 | 190.45 | 1 | 0.19 |
| Product | 243.26 | - | - | |
| Hypothetical Yield | ~75% |
Step 2: Reduction of 2-Methyl-4-(4-methylphenoxy)nitrobenzene to this compound
This procedure describes the reduction of the nitro intermediate to the final aniline product via catalytic hydrogenation.
Materials:
-
2-Methyl-4-(4-methylphenoxy)nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Round-bottom flask or hydrogenation vessel
Procedure:
-
Dissolve 2-Methyl-4-(4-methylphenoxy)nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a suitable reaction vessel.
-
Carefully add 10% palladium on carbon (5-10% by weight of the nitro compound) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary (Hypothetical):
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Weight (g) |
| 2-Methyl-4-(4-methylphenoxy)nitrobenzene | 1.0 | 243.26 | 10 | 2.43 |
| 10% Palladium on Carbon | - | - | - | 0.12-0.24 |
| Product | 213.28 | - | - | |
| Hypothetical Yield | >95% |
Application Notes: Potential as an Anticancer Agent
Diaryl ether and diphenylamine scaffolds are present in numerous biologically active compounds, including several kinase inhibitors used in cancer therapy. The structural features of this compound suggest its potential as a scaffold for the development of novel inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.
Hypothetical Mechanism of Action: EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][2] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a clinically validated strategy for cancer treatment. It is hypothesized that this compound derivatives could act as competitive inhibitors of ATP at the EGFR kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4]
References
Application Notes and Protocols: 2-Methyl-4-(4-methylphenoxy)aniline as a Polymer Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Methyl-4-(4-methylphenoxy)aniline as a versatile building block for the synthesis of high-performance polyamides and polyimides. Due to the limited availability of direct literature on polymers derived from this specific monomer, this document presents a scientifically grounded, illustrative guide based on established chemical principles and data from structurally analogous polymers.
Introduction
This compound is an aromatic diamine with a unique molecular architecture. The presence of ether linkages imparts flexibility, while the methyl groups can enhance solubility and modify polymer chain packing. These features make it a promising candidate for creating polymers with a desirable balance of thermal stability, mechanical strength, and processability. Potential applications for polymers derived from this monomer include advanced composites, high-temperature adhesives, and materials for microelectronics.
Synthesis of this compound
The synthesis of the monomer can be achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.
Step 1: Synthesis of 1-methyl-4-((3-methyl-4-nitrophenyl)oxy)benzene
This step involves the formation of a diaryl ether via a Williamson ether synthesis.
-
Principle: The phenolic proton of 2-methyl-4-nitrophenol is removed by a base to form a phenoxide, which then acts as a nucleophile, displacing a leaving group on an aromatic ring (in a related reaction, an alkyl halide is often used).[3][4][5] A common method for diaryl ether synthesis is the Ullmann condensation. For this illustrative protocol, we will adapt the Williamson ether synthesis principles.
Step 2: Reduction to this compound
The nitro group of the intermediate is reduced to an amine.
-
Principle: A common and effective method for this transformation is the use of tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation.[6][7]
Caption: Proposed synthetic workflow for this compound.
Application in Polymer Synthesis
This compound serves as a diamine monomer in polycondensation reactions to form polyamides and polyimides.
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance.[8] They can be synthesized by reacting a diamine with a diacyl chloride.[9][10][11]
Caption: General workflow for aromatic polyamide synthesis.
Polyimides are renowned for their excellent thermal stability, chemical resistance, and dielectric properties.[12][13] The synthesis is typically a two-step process.[14][15]
Caption: Two-step synthesis workflow for aromatic polyimides.
Experimental Protocols
Protocol 1: Synthesis of this compound
Part A: Synthesis of 1-methyl-4-((3-methyl-4-nitrophenyl)oxy)benzene
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-nitrophenol (1 equiv.), p-cresol (1 equiv.), and potassium carbonate (1.5 equiv.) in dimethylformamide (DMF).
-
Heat the mixture to 140-150°C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-methyl-4-((3-methyl-4-nitrophenyl)oxy)benzene.
Part B: Reduction to this compound
-
In a round-bottom flask, dissolve the nitro-intermediate from Part A in ethanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O, 3-4 equiv.) to the solution.
-
Slowly add concentrated hydrochloric acid (HCl) and reflux the mixture for 3-4 hours.[16]
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
-
In a dry, nitrogen-purged flask, dissolve this compound (1 equiv.) in N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add solid terephthaloyl chloride (1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.
Protocol 3: Synthesis of a Polyimide from this compound and PMDA
-
Dissolve an equimolar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) in a flask under a nitrogen atmosphere.
-
Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) to the solution with vigorous stirring.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
For thermal imidization : Cast the poly(amic acid) solution onto a glass plate and heat sequentially at 100°C (1h), 200°C (1h), and 300°C (1h) in an inert atmosphere.
-
For chemical imidization : Add a mixture of acetic anhydride and pyridine (1:1 molar ratio) to the poly(amic acid) solution and stir at room temperature for 24 hours. Precipitate the resulting polyimide in methanol, filter, and dry.
Expected Polymer Properties
The following table summarizes the expected properties of polymers derived from this compound based on data for structurally similar aromatic polymers.[15][17] These values are illustrative and would require experimental verification.
| Property | Polyamide (Illustrative) | Polyimide (Illustrative) | Test Method |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 240 - 280 °C | 280 - 350 °C | DSC |
| 10% Weight Loss Temp. (T10) | > 450 °C | > 500 °C (in N2) | TGA |
| Mechanical Properties | |||
| Tensile Strength | 80 - 120 MPa | 100 - 150 MPa | Tensile Testing |
| Tensile Modulus | 2.5 - 4.0 GPa | 3.0 - 5.0 GPa | Tensile Testing |
| Elongation at Break | 10 - 30 % | 5 - 15 % | Tensile Testing |
| Solubility | |||
| Common Solvents | NMP, DMAc, H2SO4 | NMP, DMAc, m-cresol | Visual Inspection |
| Dielectric Properties | |||
| Dielectric Constant (1 MHz) | N/A | 2.8 - 3.4 | Dielectric Analysis |
Disclaimer: The protocols and data presented are illustrative and based on established principles of polymer chemistry. Researchers should conduct their own experiments to verify these findings and optimize conditions for their specific applications. Standard laboratory safety procedures should be followed at all times.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Methyl-4-nitrophenol | 99-53-6 [chemicalbook.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: [vedantu.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 14. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 15. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 2-Methyl-4-(4-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methyl-4-(4-methylphenoxy)aniline. The described methods are based on established analytical techniques for similar aniline derivatives and are intended to serve as a comprehensive guide for method development and validation. The primary analytical techniques covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is an aromatic amine that may arise as an impurity or intermediate in various chemical manufacturing processes. Accurate and sensitive quantification of this compound is crucial for quality control, safety assessment, and regulatory compliance in the pharmaceutical and chemical industries. This document outlines three distinct analytical methods tailored for different analytical needs, from routine quality control to trace-level impurity analysis.
Analytical Techniques Overview
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique suitable for routine quality control where concentration levels are relatively high. HPLC offers excellent separation of analytes from a mixture.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for the determination of trace levels of impurities, such as potential genotoxic impurities (PGIs).[2][3][4] The use of mass spectrometry provides information about the molecular weight and structure of the analyte.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. It is a suitable alternative to LC-based methods, particularly when derivatization is employed to enhance volatility and thermal stability.[5][6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable approach for the quantification of this compound in bulk materials and formulated products.
Experimental Protocol
3.1.1. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
3.1.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. A typical gradient might be: 0-1 min (10% B), 1-10 min (10-90% B), 10-12 min (90% B), 12-13 min (90-10% B), 13-15 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of a standard solution (typically between 220-280 nm for aromatic amines) |
| Injection Volume | 10 µL |
3.1.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. The solution may require filtration through a 0.45 µm syringe filter before injection.
3.1.4. Method Validation Parameters The method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[8]
-
Linearity: A linear relationship between the concentration and the detector response should be established, with a correlation coefficient (r²) > 0.99.[8]
-
Accuracy: Determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) typically below 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 80% - 120% | 98.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for trace-level quantification of this compound, particularly for impurity profiling in active pharmaceutical ingredients (APIs).
Experimental Protocol
4.1.1. Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
4.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Column | C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A fast gradient to ensure rapid elution and high throughput. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ions (Q3) | To be determined by infusion of a standard solution. At least two transitions should be monitored for quantification and confirmation. |
| Collision Energy | To be optimized for each transition. |
4.1.3. Standard and Sample Preparation Preparation of standards and samples follows a similar procedure to the HPLC-UV method, but with concentrations in the ng/mL to low µg/mL range.
Data Presentation
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 70% - 130% | 95.2% - 105.8% |
| Precision (RSD) | ≤ 15% | 4.5% |
| LOD | S/N ≥ 3 | 0.01 ng/mL |
| LOQ | S/N ≥ 10 | 0.03 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, especially for samples that are amenable to volatilization.
Experimental Protocol
5.1.1. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or ion trap)
5.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Column | Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at a lower temperature (e.g., 100 °C), hold for 1 min, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) using characteristic ions of the analyte. |
5.1.3. Standard and Sample Preparation
-
Sample Extraction: Liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from complex matrices.[5]
-
Derivatization (Optional): To improve volatility and chromatographic performance, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent can be performed.
-
Standard and Sample Preparation: Prepare standards and samples in a volatile organic solvent like dichloromethane or ethyl acetate.
Data Presentation
Table 3: GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.997 |
| Accuracy (% Recovery) | 75% - 125% | 88.9% - 108.3% |
| Precision (RSD) | ≤ 15% | 6.2% |
| LOD | S/N ≥ 3 | 0.1 ng/mL |
| LOQ | S/N ≥ 10 | 0.3 ng/mL |
Visualizations
General Analytical Workflow
Caption: General workflow for the analysis of this compound.
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method should be based on the specific requirements of the analysis, including the expected concentration range, the nature of the sample matrix, and the desired level of sensitivity and selectivity. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality and defensible analytical data.
References
- 1. yonghuicomposite.com [yonghuicomposite.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)aniline in Medicinal Chemistry
Disclaimer: While 2-Methyl-4-(4-methylphenoxy)aniline is a potential scaffold for medicinal chemistry applications due to its structural similarity to known bioactive molecules, specific research detailing its direct use in drug discovery is limited in publicly available literature. The following application notes and protocols are based on closely related diaryl ether aniline derivatives, particularly 4-anilinoquinazolines, which are well-established as kinase inhibitors in cancer therapy. These examples are provided to illustrate the potential applications and experimental approaches that could be adapted for this compound and its derivatives.
Introduction to Diaryl Ether Anilines in Medicinal Chemistry
The diaryl ether aniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aniline moiety often serves as a key hydrogen bond donor-acceptor unit, interacting with the hinge region of the kinase ATP-binding pocket. The diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose. The substituents on both aromatic rings can be systematically modified to fine-tune potency, selectivity, and pharmacokinetic properties.
The core structure of this compound provides a valuable starting point for the design of novel kinase inhibitors. The methyl groups can influence the compound's metabolic stability and binding interactions, while the aniline and ether functionalities are key for kinase inhibition.
Application: Kinase Inhibition for Anti-Cancer Drug Discovery
Derivatives of the diaryl ether aniline scaffold have shown significant promise as inhibitors of various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-activated protein kinase kinase 1 (MEK1).
Example Application: Inhibition of EGFR and VEGFR-2
Several 4-anilinoquinazoline derivatives, which feature a diaryl ether-like linkage, have been developed as dual inhibitors of EGFR and VEGFR-2, two key kinases in tumor growth and angiogenesis.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 4-Anilinoquinazoline Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Analog 1 | EGFR | 0.015 | |
| VEGFR-2 | 0.16 | ||
| Analog 2 | EGFR | 0.011 | |
| VEGFR-2 | 0.035 | ||
| Vandetanib | EGFR | 0.04 | |
| VEGFR-2 | 0.11 |
Table 2: In Vitro Anti-proliferative Activity of Representative 4-Anilinoquinazoline Analogs
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Analog 1 | A549 (Lung Carcinoma) | 0.54 | |
| HT-29 (Colon Carcinoma) | 0.87 | ||
| Analog 2 | A549 (Lung Carcinoma) | 0.31 | |
| HT-29 (Colon Carcinoma) | 0.45 | ||
| Vandetanib | A549 (Lung Carcinoma) | 0.68 | |
| HT-29 (Colon Carcinoma) | 1.21 |
Experimental Protocols
The following are generalized protocols based on methodologies reported for the synthesis and biological evaluation of 4-anilinoquinazoline analogs. These can be adapted for the development of novel compounds based on the this compound scaffold.
General Synthetic Protocol for Diaryl Ether Aniline Derivatives
A common synthetic route to diaryl ether aniline derivatives involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.
Caption: General synthetic strategies for C-O and C-N bond formation.
Protocol: Synthesis of a 4-(Phenoxy)aniline Derivative via Ullmann Condensation
-
To a solution of a substituted phenol (1.0 eq) and a substituted fluoro-nitrobenzene (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
-
Reduce the nitro group to an aniline using a standard reducing agent such as tin(II) chloride (SnCl2·2H2O) in ethanol or catalytic hydrogenation (H2, Pd/C) to yield the final diaryl ether aniline derivative.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Serially dilute the test compound in DMSO to achieve a range of concentrations.
-
In a 96-well plate, add the reaction buffer, the kinase, and the peptide substrate.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay) Protocol
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for a cell proliferation (MTT) assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at different concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway
The diaryl ether aniline scaffold is often designed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical nodes in cell signaling pathways that control cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling by a diaryl ether aniline derivative.
By inhibiting the kinase activity of RTKs, these compounds can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to a reduction in tumor cell proliferation, survival, and angiogenesis.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. By leveraging the established medicinal chemistry knowledge of related diaryl ether aniline derivatives, researchers can design and synthesize new compounds with potential therapeutic applications. The provided protocols for synthesis, in vitro kinase assays, and cell-based proliferation assays offer a foundational framework for the preclinical evaluation of these novel chemical entities. Further optimization of this scaffold could lead to the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-4-(4-methylphenoxy)aniline is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such intermediates is paramount to ensure the desired outcome and safety of the final products. This document provides detailed protocols for the purification of this compound using standard laboratory techniques, including column chromatography and recrystallization. Additionally, it outlines methods for assessing the purity of the compound.
Materials and Equipment
| Category | Item |
| Chemicals & Solvents | Crude this compound |
| Silica gel (for column chromatography, 230-400 mesh) | |
| Triethylamine (NEt₃) | |
| Hexane (HPLC grade) | |
| Ethyl acetate (HPLC grade) | |
| Dichloromethane (DCM, HPLC grade) | |
| Methanol (HPLC grade) | |
| Ethanol (ACS grade) | |
| Isopropanol (ACS grade) | |
| Toluene (ACS grade) | |
| Deionized water | |
| Equipment | Glass chromatography column |
| Rotary evaporator | |
| Round bottom flasks | |
| Erlenmeyer flasks | |
| Beakers | |
| Separatory funnel | |
| Filtration apparatus (Büchner funnel, filter paper) | |
| Heating mantle or hot plate with stirring function | |
| Thin Layer Chromatography (TLC) plates (silica gel coated) | |
| UV lamp for TLC visualization | |
| High-Performance Liquid Chromatography (HPLC) system | |
| Gas Chromatography-Mass Spectrometry (GC-MS) system |
Experimental Protocols
Column chromatography is a highly effective method for purifying organic compounds. For amines, the acidic nature of silica gel can lead to poor separation and tailing of spots on a TLC plate.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine, is added to the mobile phase.[1][2][3]
Protocol:
-
Eluent Preparation: Prepare a suitable mobile phase (eluent). A common starting point for aromatic amines is a mixture of hexane and ethyl acetate. To this mixture, add 0.5-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel.
-
Slurry Preparation: In a beaker, add the required amount of silica gel to the prepared eluent. Gently stir the mixture to create a uniform slurry, ensuring no air bubbles are trapped.
-
Column Packing: Secure the chromatography column in a vertical position. Add a small amount of the eluent to the column, followed by a small plug of cotton or glass wool at the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the dissolved sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Spot each collected fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Recrystallization is an effective technique for purifying solid compounds.[4][5] The principle is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.[5]
Protocol:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5] Test various solvents (e.g., ethanol, isopropanol, toluene, or mixtures with water) to find the most suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Purity Assessment
The purity of the fractions and the final product should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a column chromatography and to get a preliminary idea of the purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A typical method for anilines would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a modifier like formic acid.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information about their molecular weight and structure, confirming the identity and purity of the product.[6][7]
Data Presentation
The following table summarizes hypothetical results from the purification of this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Column Chromatography | 85% | >99% | 75% |
| Recrystallization | 85% | >98% | 80% |
Visualization of Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: Workflow for the purification and analysis of this compound.
References
Application Notes and Protocols for the Formulation of Azo Dyes Using 2-Methyl-4-(4-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2-Methyl-4-(4-methylphenoxy)aniline as the diazo component. The following sections detail the chemical principles, experimental procedures, and expected outcomes for the formulation of these dyes.
Introduction
Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). Their facile synthesis, broad color palette, and good fastness properties make them widely applicable in the textile, printing, and pharmaceutical industries. The synthesis of azo dyes primarily involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[1][2]
This compound serves as a versatile primary aromatic amine (diazo component) in the synthesis of a variety of azo dyes. The substituents on the aromatic ring of this aniline derivative can influence the color, solubility, and other properties of the resulting dye.
Principle of Reaction
The synthesis of azo dyes from this compound follows a well-established two-step mechanism:
-
Diazotization: this compound is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt. The reaction is typically carried out at temperatures between 0-5°C to ensure the stability of the diazonium salt.[3]
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component, such as a naphthol or a substituted aniline, in a cooled, alkaline solution. The diazonium ion acts as an electrophile and attacks the electron-rich coupling agent to form the stable azo dye.[3]
The overall reaction pathway is depicted in the following diagram:
Caption: General reaction pathway for azo dye synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of an azo dye using this compound and 2-naphthol as the coupling component.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| This compound | 213.27 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl), concentrated | 36.46 |
| 2-Naphthol | 144.17 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Distilled Water | 18.02 |
| Ethanol | 46.07 |
Protocol 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 2.13 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained. Gentle warming may be necessary.
-
Cool the solution to 0-5°C in an ice-water bath.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5°C.
-
The formation of the diazonium salt is indicated by a slight color change. Keep the resulting diazonium salt solution in the ice bath for the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice-water bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Filter the crude azo dye using a Büchner funnel and wash it with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical synthesis. Actual yields and spectral data will vary depending on the specific coupling component used and the reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 2.13 g (0.01 mol) |
| 2-Naphthol | 1.44 g (0.01 mol) |
| Product | |
| Theoretical Yield | 3.81 g |
| Actual Yield | 3.24 g |
| Percent Yield | 85% |
| Characterization | |
| Melting Point | 185-188 °C (example) |
| λmax (in Ethanol) | 480 nm (example orange-red) |
| FT-IR (cm⁻¹) (Example) | |
| O-H stretch | ~3400 (broad) |
| C-H stretch (aromatic) | ~3050 |
| N=N stretch | ~1450 |
| C-O stretch (ether) | ~1240 |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Avoid inhalation and direct contact.
-
Concentrated acids and bases are corrosive. Handle them with care in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry. Do not isolate them and always keep them in a cold solution.
-
Perform all reactions in a well-ventilated fume hood.
References
Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-Methyl-4-(4-methylphenoxy)aniline. Given the limited specific data available for this compound, the following guidelines are based on information for structurally similar aromatic amines and aniline derivatives. These protocols should be implemented with the understanding that they represent best practices for a chemical of this class, which is anticipated to be hazardous.
Hazard Identification and Chemical Properties
Table 1: Chemical and Physical Properties of Structurally Similar Compounds
| Property | 4-(p-Tolyloxy)aniline | Aniline | 2,4,6-Trimethylaniline |
| Molecular Formula | C13H13NO | C6H7N | C9H13N |
| Molecular Weight | 199.25 g/mol [4] | 93.13 g/mol | 135.21 g/mol |
| Appearance | Not specified | Colorless to brown liquid[1] | Rose-coloured liquid[2] |
| Boiling Point | Not specified | 184 °C | Not specified |
| Flash Point | Not specified | 70 °C[1] | Not specified |
| Specific Gravity | Not specified | Not specified | 0.963[2] |
GHS Hazard Classification (Anticipated)
Based on data for similar compounds, this compound should be handled as a hazardous substance. The anticipated GHS classification is summarized below.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[5] |
Experimental Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye Protection : Chemical safety goggles or a face shield are required.[3]
-
Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]
-
Skin and Body Protection : A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.
-
Respiratory Protection : All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Safe Handling Procedures
-
Engineering Controls : Work in a well-ventilated area, preferably a chemical fume hood. Eyewash stations and safety showers must be readily accessible.[6]
-
General Hygiene : Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5] Immediately change any contaminated clothing.
-
Dispensing : When dispensing, avoid generating dust or aerosols. Use appropriate tools and techniques to minimize exposure.
-
Spills : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Contain the spill using an inert absorbent material.[7] Collect the absorbed material into a sealed, labeled container for proper disposal.[3][8] Do not allow the chemical to enter drains.[3]
Storage Protocols
-
Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][3]
-
Containers : Keep containers tightly closed and properly labeled.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][3][6]
-
Security : Store in a locked cabinet or a secure area accessible only to authorized personnel.
First Aid Measures
Immediate medical attention is required for any exposure.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][7]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][7]
Diagrams
Caption: Workflow for the safe handling and storage of aromatic amines.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the specific SDS for any chemical before use and follow all institutional and regulatory safety guidelines.
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.nl [fishersci.nl]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-4-(4-methylphenoxy)aniline, a diaryl ether derivative, belongs to a class of aromatic amines that are significant scaffolds in medicinal chemistry and materials science.[1] Aniline derivatives are versatile intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[2] Understanding the reaction kinetics of this molecule is crucial for optimizing synthetic routes, predicting metabolic pathways, and assessing the stability of drug candidates.[3] This document provides a comprehensive guide to studying the reaction kinetics of this compound, including illustrative data, detailed experimental protocols, and workflow diagrams.
The reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic rings. Potential reactions of interest for kinetic analysis include N-acetylation, a key step in drug metabolism[4][5]; oxidation, which can influence environmental fate and metabolic activation[6][7]; and electrophilic aromatic substitution.
Quantitative Data Presentation
While specific kinetic data for this compound is not extensively available in published literature, the following table provides illustrative kinetic parameters for analogous reactions involving substituted anilines. This data serves as a reference for the expected order of magnitude and the format for presenting experimental results.
Table 1: Illustrative Kinetic Parameters for Reactions of Substituted Anilines
| Reaction Type | Substrate | Reagent/Condition | Rate Constant (k) | Reaction Order | Reference |
|---|---|---|---|---|---|
| Oxidation | 4-Chloroaniline | MnO₂ at pH 6.4 | k ≈ 10⁻³ s⁻¹ (pseudo-first-order) | First order in aniline | [7] |
| N-Acetylation | p-Aminobenzoic acid (PABA) | Acetyl Coenzyme A (AcCoA) | Vmax ≈ 1500 pmol/min/mg | Follows Michaelis-Menten kinetics | [5] |
| Oxidation | Aniline | Triplet Methylene Blue | k ≈ 2.1 x 10⁹ M⁻¹s⁻¹ | Second order overall | [6] |
| Nucleophilic Substitution | 4-Methoxyaniline | 5-Nitro-2-(4-nitrophenoxy)-3-X-thiophenes | k ≈ 1.3 - 8.5 x 10⁻³ M⁻¹s⁻¹ | Second order overall |[8] |
Note: The data presented is for structurally related compounds and should be used for illustrative purposes only.
Hypothetical Reaction Pathway: N-Acetylation
N-acetylation is a critical metabolic pathway and a common synthetic transformation for aromatic amines. The reaction involves the transfer of an acetyl group from a donor, such as acetic anhydride or acetyl coenzyme A, to the nitrogen atom of the aniline.
Caption: N-Acetylation of this compound.
Experimental Protocols
This section outlines a detailed protocol for determining the reaction order and rate constant for the N-acetylation of this compound using UV-Vis spectroscopy, employing the method of initial rates.
Objective: To determine the rate law for the reaction: Rate = k[Aniline]ᵃ[Acetic Anhydride]ᵇ
Materials:
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This compound
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Acetic Anhydride
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Acetonitrile (or other suitable aprotic solvent)
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UV-Vis Spectrophotometer with temperature control[9]
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and volumetric flasks
Protocol 1: General Kinetic Analysis via UV-Vis Spectroscopy
Part A: Preparation and Spectral Scan
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Stock Solutions: Prepare accurate stock solutions of this compound (e.g., 0.1 M) and acetic anhydride (e.g., 1.0 M) in acetonitrile.
-
Wavelength Selection:
-
Record the UV-Vis spectrum of the reactant (aniline derivative) and the expected N-acetylated product separately.
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Identify a wavelength (λ_max) where the product has significant absorbance and the reactant has minimal absorbance, or vice-versa.[10] This wavelength will be used to monitor the reaction progress.
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Part B: Kinetic Run (Example: Determining Order 'a' for Aniline)
-
Setup: Set the spectrophotometer to kinetics mode, monitoring the chosen λ_max at a constant temperature (e.g., 25°C).
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Reaction Mixture: In a quartz cuvette, pipette a specific volume of the acetic anhydride stock solution and dilute with the solvent to a total volume of 2.9 mL. Ensure the concentration of acetic anhydride is in large excess (e.g., at least 10-fold higher than the aniline) to maintain pseudo-first-order conditions with respect to the aniline.
-
Initiation: Place the cuvette in the spectrophotometer and allow it to equilibrate. Initiate the reaction by adding 0.1 mL of the aniline stock solution, quickly mix by inverting the cuvette, and immediately start data collection.
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Data Collection: Record absorbance as a function of time for a period sufficient to establish the initial linear portion of the curve (e.g., 60-120 seconds).
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Repeat: Repeat steps 2-4, varying the initial concentration of the aniline stock solution while keeping the concentration of acetic anhydride constant. Perform at least three different concentration trials for the aniline.
Part C: Data Analysis (Method of Initial Rates)
-
Calculate Initial Rate: For each kinetic run, plot Absorbance vs. Time (s). The initial rate of reaction is the slope of the tangent to the curve at t=0. For reactions monitored by product formation, Rate = (Slope) / (εl), where ε is the molar absorptivity of the product and l is the path length (1 cm).
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Determine Reaction Order (α): The rate law under these pseudo-order conditions is Rate = k'[Aniline]ᵃ, where k' is the pseudo-rate constant.
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Take the logarithm: log(Rate) = log(k') + α·log([Aniline]).
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Plot log(Rate) vs. log([Aniline]). The slope of this line will be the reaction order, α.
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Alternatively, using two different trials: Rate₁/Rate₂ = ([Aniline]₁/[Aniline]₂)ᵃ. Solve for α.
-
-
Determine Order 'b' for Acetic Anhydride: Repeat the entire procedure (Parts B and C), but this time keep the aniline concentration constant and in large excess while varying the concentration of acetic anhydride. This will yield the reaction order, b.
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Calculate the Rate Constant (k): Once α and b are determined, use the data from any of the experimental runs and the full rate law (Rate = k[Aniline]ᵃ[Acetic Anhydride]ᵇ) to calculate the specific rate constant, k. Average the values of k obtained from all runs.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for a comprehensive kinetic study.
Caption: Workflow for a kinetic study using the method of initial rates.
References
- 1. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine - Google Patents [patents.google.com]
- 3. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic characterisation of arylamine N-acetyltransferase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CCCC 1999, Volume 64, Issue 11, Abstracts pp. 1877-1892 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 9. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-4-(4-methylphenoxy)aniline synthesis. The primary synthetic route discussed is the Ullmann condensation, a copper-catalyzed cross-coupling of an aryl halide and a phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed reaction between 2-methyl-4-bromoaniline and 4-methylphenol (p-cresol). This method is often preferred due to the availability of starting materials and its versatility.
Q2: I am observing a significant amount of debrominated starting material, 2-methylaniline, in my reaction mixture. What could be the cause?
A2: The formation of a des-bromo byproduct is a common issue in Ullmann couplings. This can be attributed to a reductive dehalogenation side reaction. Potential causes include the presence of reducing agents in your reaction mixture, or the reaction temperature being too high, leading to thermal decomposition of intermediates. Ensure your reagents and solvent are pure and consider lowering the reaction temperature.
Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the key parameters to optimize?
A3: Several factors can influence the yield of an Ullmann condensation. Key parameters to investigate include the choice of copper catalyst and its oxidation state, the selection of a suitable ligand, the base, the solvent, and the reaction temperature. The purity of all reagents and the exclusion of atmospheric oxygen are also critical.
Q4: What are some common impurities I should expect, and how can I minimize their formation?
A4: Besides the debrominated starting material, other potential impurities include self-condensation products of 4-methylphenol and unreacted starting materials. To minimize these, ensure a proper stoichiometric ratio of your reactants and consider the slow addition of one of the reactants to the reaction mixture. Purification is typically achieved through column chromatography.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh source of copper(I) iodide (CuI) or other copper catalysts. Older sources may have oxidized. Consider pre-activating the catalyst if applicable. |
| Inappropriate Ligand | The choice of ligand is crucial. For Ullmann ether synthesis, ligands like 1,10-phenanthroline or N,N-dimethylglycine can be effective.[1] If no ligand is being used, consider adding one to improve catalyst stability and activity. |
| Incorrect Base | The base plays a critical role in deprotonating the phenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more reactive but also more expensive. Ensure the base is anhydrous. |
| Unsuitable Solvent | Non-polar, high-boiling point solvents like toluene, o-xylene, or dioxane are often effective.[2] Polar aprotic solvents such as DMF or NMP can also be used, but may lead to more side reactions.[2] Ensure the solvent is dry. |
| Reaction Temperature Too Low | Ullmann condensations typically require elevated temperatures, often in the range of 110-160 °C.[1][3] Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Presence of Oxygen | The reaction is sensitive to atmospheric oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Reductive Dehalogenation | This leads to the formation of 2-methylaniline from 2-methyl-4-bromoaniline. Ensure there are no adventitious reducing agents. Using a ligand can sometimes suppress this side reaction. |
| Homocoupling of Phenol | The self-condensation of 4-methylphenol can occur. Using the correct stoichiometry and a suitable ligand can minimize this. |
| Reaction Temperature Too High | Excessive heat can lead to the decomposition of starting materials and products, resulting in a complex mixture of byproducts. Optimize the temperature to be high enough for the reaction to proceed but not so high as to cause degradation. |
Data on Reaction Parameter Optimization
The following tables summarize quantitative data from studies on Ullmann-type diaryl ether syntheses, which can be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Diaryl Ether Synthesis Yield
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 110 | 58.3 |
| o-Xylene | 140 | 67.9 |
| NMP | 110 | 0 |
| Anisole | 110 | 0 |
| 1,4-Dioxane | 110 | 0 |
Data adapted from a study on CuI/PPh₃ catalyzed diaryl ether synthesis.[2]
Table 2: Effect of Base on Ullmann Coupling
| Base | Yield (%) |
| K₃PO₄ | High |
| K₂CO₃ | Moderate to High |
| Cs₂CO₃ | High |
Qualitative comparison based on common practices in Ullmann reactions.
Experimental Protocols
Proposed Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline and may require optimization.
Materials:
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2-Methyl-4-bromoaniline
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4-Methylphenol (p-cresol)
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Copper(I) iodide (CuI)
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1,10-Phenanthroline
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Potassium carbonate (K₂CO₃), anhydrous
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Toluene, anhydrous
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Ethyl acetate
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Hexane
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-bromoaniline (1.0 eq), 4-methylphenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
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Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
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Add anhydrous toluene via a syringe.
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Heat the reaction mixture to 110-120 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 12-24 hours.
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After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Ullmann synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: 2-Methyl-4-(4-methylphenoxy)aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and use of 2-Methyl-4-(4-methylphenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the potential major side products for each?
A1: The two primary synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination. Each has a distinct profile of potential side products.
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Ullmann Condensation: This route typically involves the copper-catalyzed reaction of 2-methyl-4-haloaniline with 4-methylphenol (p-cresol).
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Expected Main Product: this compound
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Common Side Products:
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Dimerization of starting materials: Formation of symmetrical biaryls from the self-coupling of the aryl halide.
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Hydrodehalogenation: Replacement of the halogen on the aniline starting material with a hydrogen atom.
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Oxidation products: Oxidation of the aniline or phenol starting materials, especially at high temperatures.
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-
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction typically joins an aryl halide or triflate with an amine. For this target molecule, it could involve the reaction of 4-bromo-1-methyl-2-(4-methylphenoxy)benzene with an amine source or 1-bromo-4-(4-methylphenoxy)benzene with 2-methylaniline.
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Expected Main Product: this compound
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Common Side Products:
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Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
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Ligand-related byproducts: Decomposition or side reactions of the phosphine ligands used in the catalytic system.
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Scrambling of substituents: In some cases, rearrangement of substituents on the aromatic rings can occur.
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-
Q2: I am observing a lower-than-expected yield and multiple spots on my TLC plate. What are the likely causes?
A2: Lower yields and multiple TLC spots often indicate the formation of side products or incomplete reaction. Key factors to investigate include:
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Reaction Temperature: Both Ullmann and Buchwald-Hartwig reactions are sensitive to temperature. Too high a temperature can lead to thermal decomposition and the formation of tars and other colored impurities. Too low a temperature can result in an incomplete reaction.
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Purity of Starting Materials: Impurities in the starting materials, such as isomeric variants or residual reagents from previous steps, can lead to the formation of unexpected side products.
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Inert Atmosphere: Both reaction types, particularly the Buchwald-Hartwig amination, are sensitive to oxygen. Failure to maintain a properly inert atmosphere (e.g., with nitrogen or argon) can lead to oxidation of the catalyst, ligands, and starting materials.
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Base Strength and Stoichiometry: The choice and amount of base are critical. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or the promotion of side reactions.
Q3: How can I minimize the formation of hydrodehalogenation byproducts in my Buchwald-Hartwig reaction?
A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. To minimize this:
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Optimize the Ligand: The choice of phosphine ligand is crucial. Electron-rich and sterically hindered ligands can promote the desired C-N bond formation over hydrodehalogenation.
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Control the Reaction Time: Prolonged reaction times, especially after the starting materials have been consumed, can increase the likelihood of catalyst decomposition and side reactions like hydrodehalogenation. Monitor the reaction progress by TLC or GC/LC-MS.
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Use High-Purity Reagents: Traces of water or other protic impurities can be a source of hydrogen for the hydrodehalogenation process. Ensure all reagents and solvents are dry.
Troubleshooting Guides
Guide 1: Low Yield and/or Incomplete Reaction
| Symptom | Possible Cause | Recommended Action |
| Starting material remains after the expected reaction time. | 1. Insufficient catalyst loading.2. Catalyst deactivation.3. Reaction temperature is too low. | 1. Increase catalyst loading in small increments.2. Ensure a strictly inert atmosphere and use anhydrous solvents.3. Gradually increase the reaction temperature while monitoring for side product formation. |
| The reaction appears to stall. | Base is not effective or has been consumed. | Consider a stronger base or a different base/solvent combination. Ensure the stoichiometry of the base is correct. |
Guide 2: Formation of Colored Impurities/Tarry Byproducts
| Symptom | Possible Cause | Recommended Action |
| The reaction mixture darkens significantly, and a tar-like substance forms. | 1. Reaction temperature is too high.2. Oxygen contamination.3. Side reactions involving the starting materials or solvent. | 1. Reduce the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.2. Improve the degassing procedure for the solvent and ensure a continuous inert gas flow.3. Screen different solvents to find one that is more stable under the reaction conditions. |
Data Presentation
The following table summarizes potential side products and conditions that may favor their formation during the synthesis of this compound.
| Synthetic Route | Potential Side Product | Chemical Structure of Side Product | Conditions Favoring Formation |
| Ullmann Condensation | 4,4'-Dimethyl-2,2'-bianiline | (H₂N)(CH₃)C₆H₃-C₆H₃(CH₃)(NH₂) | High catalyst loading, high temperature |
| 2-Methylaniline | C₆H₄(CH₃)(NH₂) | Presence of a hydrogen source, high temperature | |
| Polymeric materials | - | Excessive heat, prolonged reaction time | |
| Buchwald-Hartwig Amination | 4-(4-Methylphenoxy)toluene | CH₃C₆H₄OC₆H₄CH₃ | Inefficient ligand, presence of protic impurities |
| Bis(2-methylphenyl)amine | (CH₃C₆H₄)₂NH | If 2-methylaniline is used as both the starting amine and a ligand |
Experimental Protocols
Protocol: Synthesis of this compound via Ullmann Condensation
Materials:
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4-Bromo-2-methylaniline
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p-Cresol (4-methylphenol)
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Toluene, anhydrous
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Argon or Nitrogen gas
Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 4-bromo-2-methylaniline (1.0 eq), p-cresol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
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Reagent Addition: Under a positive pressure of the inert gas, add copper(I) iodide (0.1 eq) and anhydrous DMF (5 mL per mmol of 4-bromo-2-methylaniline).
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Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Visualizations
Technical Support Center: 2-Methyl-4-(4-methylphenoxy)aniline Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-(4-methylphenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious eye damage and may lead to an allergic skin reaction.[1] Furthermore, it is suspected of causing genetic defects and cancer, and it is known to cause damage to organs (specifically the blood) through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2]
Q2: What personal protective equipment (PPE) is recommended when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate PPE. This includes chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a face shield (8-inch minimum).[1][2] Protective clothing is also necessary to prevent skin contact.[1] In case of potential inhalation, a NIOSH (US) or EN 166 (EU) approved respirator should be used.[1][3]
Q3: How should this compound be stored?
A3: The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1][2] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[1][2] It is also advised to protect it from moisture and light.
Q4: What should be done in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[2]
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Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and consult a physician.[2]
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]
Q5: What are the recommended disposal methods for this compound?
A5: Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. Avoid release into the environment.[1][2] Contaminated packaging should be disposed of as unused product.
Troubleshooting Guides
Synthesis
Problem: Low or no yield of this compound during synthesis.
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Aniline derivative syntheses can be temperature-sensitive. Ensure the reaction is carried out at the optimal temperature as specified in the protocol. Use a calibrated thermometer and a reliable heating/cooling system. |
| Impure Starting Materials | The purity of reactants, such as o-toluidine and 4-methylphenol derivatives, is critical. Use reagents from a reliable source and consider purifying them before use if necessary. |
| Inefficient Catalyst | If a catalyst is used, ensure it is active and used in the correct amount. Consider trying a different catalyst if the reaction fails to proceed. |
| Atmospheric Moisture | Some reactions involving anilines are sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware. |
| Incorrect pH | The pH of the reaction mixture can significantly impact the reaction rate and product yield. Monitor and adjust the pH as required by the specific synthetic route. |
Problem: Formation of significant side products.
| Potential Cause | Suggested Solution |
| Side Reactions due to Reactivity of Aniline | The amino group in aniline derivatives is a strong activating group, which can lead to multiple substitutions or side reactions.[4] Consider using a protecting group for the amine functionality during certain reaction steps. |
| Oxidation of the Aniline | Anilines can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere can help minimize oxidation. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants to favor the formation of the desired product. |
Purification
Problem: Difficulty in purifying this compound.
| Potential Cause | Suggested Solution |
| Co-eluting Impurities in Column Chromatography | Optimize the mobile phase composition to improve the separation of the product from impurities. Consider using a different stationary phase or a different chromatography technique (e.g., preparative HPLC). |
| Product Oiling Out During Crystallization | Ensure the correct solvent system and concentration are used for recrystallization. Slow cooling and seeding with a small crystal of the pure product can promote proper crystal formation. |
| Thermal Decomposition | Avoid excessive heat during purification steps like distillation, as aniline derivatives can be prone to decomposition at high temperatures. |
Analysis
Problem: Inaccurate or inconsistent analytical results (e.g., HPLC, GC-MS).
| Potential Cause | Suggested Solution |
| Improper Sample Preparation | Ensure the sample is fully dissolved in a suitable solvent and filtered before injection to remove any particulate matter. |
| Suboptimal Chromatographic Conditions | Optimize the HPLC or GC method parameters, including the column, mobile/carrier gas, temperature gradient, and detector settings. For HPLC analysis of similar compounds, a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) has been used.[5] |
| Compound Instability | This compound may degrade over time or under certain conditions (e.g., exposure to light or air). Analyze samples promptly after preparation and store them under appropriate conditions. |
| Detector Saturation | If the peak is flattened at the top, the detector is likely saturated. Dilute the sample and re-inject. |
Experimental Protocols & Workflows
General Safety and Handling Workflow
References
Technical Support Center: Purification of 2-Methyl-4-(4-methylphenoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyl-4-(4-methylphenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities in related aniline syntheses can include:
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Starting materials: Unreacted starting materials such as o-toluidine derivatives and p-cresol derivatives.
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Byproducts of side reactions: These can include isomers, over-alkylated or over-arylated products, and products from undesired coupling reactions.
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Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
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Degradation products: Anilines can be susceptible to oxidation, leading to colored impurities.
Q2: What are the recommended general methods for purifying crude this compound?
A2: The most common and effective purification methods for aromatic amines like this compound are:
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Recrystallization: This is often the first method to try for solid compounds, as it can be highly effective at removing small amounts of impurities.
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Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities.
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Acid-Base Extraction: This classic method takes advantage of the basicity of the aniline functional group to separate it from neutral or acidic impurities.
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Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
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High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for separating and quantifying components of a mixture.[2][3][4]
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Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A specific detector can enhance selectivity for nitrogen-containing compounds.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
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Mass Spectrometry (MS): Can be coupled with HPLC or GC to identify impurities by their mass-to-charge ratio.
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Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent, even at boiling.
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Possible Cause: The solvent is not polar enough.
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Solution: Try a more polar solvent or a solvent mixture. For anilines, common solvents include ethanol, methanol, isopropanol, or mixtures of these with water.[6]
Problem: The compound oils out instead of crystallizing upon cooling.
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Possible Cause 1: The solution is supersaturated, or the cooling is too rapid.
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Solution 1: Reheat the solution until the oil redissolves. Allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
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Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 2: Choose a solvent with a lower boiling point.
Problem: The resulting crystals are colored, but the pure compound should be colorless.
-
Possible Cause: The presence of colored impurities, often due to oxidation of the aniline.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices for anilines include aqueous ethanol or isopropanol.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Quantitative Data Summary (Hypothetical)
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (80% Ethanol/Water) | 85% | 98% | 75% |
| Recrystallization (Isopropanol) | 85% | 97% | 80% |
Workflow Diagram: Recrystallization
Caption: General workflow for the purification of a solid compound by recrystallization.
Guide 2: Purification by Column Chromatography
This guide provides solutions for common problems during the chromatographic purification of this compound.
Problem: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Problem: All components run with the solvent front (Rf = 1).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase. For instance, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Problem: Poor separation between the product and an impurity.
-
Possible Cause: The chosen solvent system does not provide sufficient resolution.
-
Solution: Try a different solvent system. A common strategy is to use a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Adding a small amount of a third solvent, such as triethylamine (for basic compounds like anilines), can sometimes improve peak shape and resolution.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: For most applications, silica gel is a suitable stationary phase.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary (Hypothetical)
| Stationary Phase | Mobile Phase (Gradient) | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) | 85% | >99% | 60% |
Workflow Diagram: Column Chromatography
Caption: Step-by-step workflow for purification using column chromatography.
References
- 1. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 2. Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. yonghuicomposite.com [yonghuicomposite.com]
- 5. epa.gov [epa.gov]
- 6. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 2-Methyl-4-(4-methylphenoxy)aniline in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 2-Methyl-4-(4-methylphenoxy)aniline in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Discoloration of this compound Solutions
Question: My solution of this compound, which was initially colorless, has turned yellow/brown. What is causing this, and how can I prevent it?
Answer: Discoloration is a common indicator of degradation, primarily due to oxidation. Aromatic amines, like this compound, are susceptible to oxidation by atmospheric oxygen, which is often accelerated by exposure to light and elevated temperatures. This process can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Review Storage Conditions: Assess how the solution was stored. Exposure to air and light are the most likely culprits.
-
Solvent Purity: Ensure the solvent used is of high purity and free from peroxides, which can initiate oxidation.
-
Headspace Gas: If the solution is not stored under an inert atmosphere, oxygen in the headspace will contribute to degradation.
Summary of Factors Influencing Discoloration:
| Factor | Observation | Probable Cause | Recommended Action |
| Exposure to Air | Solution darkens over time, especially at the surface. | Oxidation by atmospheric oxygen. | Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) and seal the container tightly. |
| Exposure to Light | Discoloration is more rapid in transparent containers or when left on the benchtop. | Photodegradation, which can generate free radicals and accelerate oxidation. | Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light. |
| Elevated Temperature | Discoloration occurs faster at room temperature or higher compared to refrigerated storage. | Increased rate of oxidation and other degradation reactions. | Store solutions at a reduced temperature (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles. |
| Solvent Impurities | Rapid discoloration even when protected from light and air. | Presence of peroxides or other oxidizing impurities in the solvent. | Use freshly opened, high-purity solvents. Test for peroxides in older solvents, especially ethers. |
Issue 2: Precipitation or Cloudiness in this compound Solutions
Question: A precipitate has formed in my this compound solution. What could be the reason, and how can I resolve this?
Answer: Precipitation can occur due to several factors, including poor solubility of the compound or its degradation products in the chosen solvent, or changes in temperature affecting solubility.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in the specific solvent and at the concentration you are using.
-
Check for Degradation: The precipitate could be insoluble degradation products.
-
Evaluate Storage Temperature: If the solution was stored at a low temperature, the compound might have precipitated out due to decreased solubility.
Summary of Factors Causing Precipitation:
| Factor | Observation | Probable Cause | Recommended Action |
| Poor Solubility | Precipitate forms immediately or shortly after preparation. | The concentration of the compound exceeds its solubility limit in the chosen solvent. | Use a different solvent with higher solubilizing power for aromatic amines, or prepare a more dilute solution. Sonication may aid initial dissolution. |
| Temperature Fluctuation | A crystalline precipitate forms upon cooling or refrigeration. | Decreased solubility at lower temperatures. | Gently warm the solution to redissolve the precipitate. If it will be stored at low temperatures, consider using a co-solvent to improve solubility. |
| Degradation | An amorphous or discolored precipitate forms over time. | Formation of insoluble degradation products. | Filter the solution to remove the precipitate. Implement stabilization strategies (e.g., use of inert gas, antioxidants) to prevent further degradation. |
| pH Change | Precipitate forms after addition of an acidic or basic reagent. | Protonation or deprotonation of the aniline moiety can affect its solubility. | Buffer the solution to a pH where the compound is most soluble. Generally, aromatic amines are more soluble in acidic conditions due to salt formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other aromatic amines, is oxidation. The amino group is particularly susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric compounds, often colored. The presence of the ether linkage might also be a site for degradation under certain conditions, though the aniline moiety is typically more reactive.
Caption: Primary degradation pathway of this compound.
Q2: What is the recommended protocol for preparing a stable stock solution of this compound?
A2: To prepare a stable stock solution, the following protocol is recommended:
Experimental Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Selection: Choose a high-purity, appropriate solvent. For many applications, solvents like DMSO, DMF, or ethanol are suitable. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are fresh and tested for peroxides.
-
Inert Atmosphere: Before dispensing the solvent, purge the solvent bottle with a gentle stream of an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.
-
Weighing and Dissolution:
-
Weigh the required amount of this compound in a clean, dry vial, preferably an amber glass vial.
-
Add the deoxygenated solvent to the vial to dissolve the compound.
-
If necessary, sonicate briefly to aid dissolution.
-
-
Purging the Solution: Once the compound is dissolved, purge the solution by gently bubbling the inert gas through it for 2-3 minutes. Also, purge the headspace of the vial with the inert gas.
-
Sealing and Storage:
-
Tightly seal the vial with a cap having a chemically resistant liner (e.g., PTFE).
-
Wrap the vial in aluminum foil or store it in a light-blocking container.
-
Store the solution at a reduced temperature (2-8 °C). For long-term storage, consider storage at -20 °C, but be mindful of potential solubility issues upon freezing.
-
Caption: Workflow for preparing a stable stock solution.
Q3: Can I use antioxidants to stabilize my this compound solution? If so, which ones are recommended?
A3: Yes, antioxidants can be effective in preventing oxidative degradation. The choice of antioxidant depends on the downstream application and potential for interference.
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common hindered phenolic antioxidant. It is effective at low concentrations (e.g., 0.01-0.1% w/v).
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant. Useful for aqueous or partially aqueous solutions.
-
N,N'-diphenyl-p-phenylenediamine (DPPD): A highly effective antioxidant for aromatic amines, but it may interfere with certain assays due to its own aromatic amine structure.
Experimental Protocol: Addition of an Antioxidant
-
Prepare the stock solution of this compound as described in Q2.
-
Before the final volume adjustment, add a small amount of a concentrated stock solution of the chosen antioxidant to achieve the desired final concentration.
-
Mix thoroughly.
-
Purge, seal, and store as previously described.
It is crucial to run a control experiment with the antioxidant alone to ensure it does not interfere with your experimental assays.
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the stability of your solution.
General HPLC Method for Stability Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will help to separate the parent compound from any potential degradation products.[1]
-
Detection: UV detector set at a wavelength where the parent compound has strong absorbance (e.g., around 240-250 nm, to be determined empirically).
-
Procedure:
-
Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), inject an aliquot of the stored solution.
-
Compare the chromatograms. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation. The percentage of remaining parent compound can be calculated to quantify stability.
-
Caption: Logical workflow for a stability monitoring study.
References
Technical Support Center: 2-Methyl-4-(4-methylphenoxy)aniline
Welcome to the technical support center for 2-Methyl-4-(4-methylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color from off-white/light brown to a darker brown/reddish hue. What could be the cause?
A1: Color change is a common indicator of degradation, particularly oxidative degradation. Aromatic amines are susceptible to oxidation when exposed to air (oxygen), light, and/or elevated temperatures. The formation of colored impurities, such as nitroso or azo compounds, can result from the oxidation of the aniline functional group.
Q2: I've observed a decrease in the purity of my compound over time, even when stored in a freezer. What is happening?
A2: While low temperatures slow down degradation, they do not completely halt it. Several factors could contribute to a gradual decrease in purity:
-
Oxygen Exposure: The container may not be fully airtight, allowing for slow oxidation.
-
Moisture: The presence of moisture can facilitate certain degradation pathways.
-
Light Exposure: Even brief or intermittent exposure to laboratory lighting during handling can initiate photodegradation.
Q3: Can this compound degrade in solution?
A3: Yes. The stability of the compound in solution depends on the solvent, pH, and exposure to light and oxygen. Protic solvents and extreme pH conditions (acidic or basic) can potentially promote hydrolysis of the ether linkage over time. Dissolved oxygen in the solvent can also lead to oxidative degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, the primary degradation pathways are likely oxidation of the amine group and potential cleavage of the ether bond. This could lead to the formation of various impurities, including:
-
Nitroso and nitro derivatives from oxidation.
-
Azoxy and azo compounds from dimerization of oxidized intermediates.
-
2-Methyl-4-aminophenol and p-cresol from hydrolysis of the ether linkage.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Rapid Color Change or Purity Loss in Solid State
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage Container | - Is the container made of an inert material (e.g., amber glass)?- Is the container seal airtight? | - Transfer the compound to a tightly sealed amber glass vial.- Consider using a vial with a PTFE-lined cap. |
| Exposure to Air/Oxygen | - Was the container flushed with an inert gas (e.g., argon, nitrogen) before sealing? | - Repackage the material under an inert atmosphere. |
| Exposure to Light | - Is the compound stored in a dark location or in an amber vial? | - Store in a light-proof secondary container or a dark cabinet. |
| Elevated Temperature | - Is the storage location consistently cool? | - Store at the recommended temperature (see Storage Conditions table below). |
Issue 2: Degradation in Solution During Experimentation or Storage
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Solvent Purity | - Was the solvent of high purity and free of peroxides? | - Use freshly opened, high-purity, or distilled solvents. Test for peroxides in ethers like THF or dioxane. |
| Dissolved Oxygen | - Was the solvent de-gassed prior to use? | - De-gas the solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. |
| pH Effects | - Is the solution acidic or basic? | - If the experimental conditions allow, buffer the solution to a neutral pH. |
| Light Exposure | - Are the experiments being conducted under direct, bright light? | - Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. |
Summary of Stability and Storage Parameters
The following table summarizes the recommended conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage | Slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine functional group.[1] |
| Light | Protect from light | Aromatic amines can be light-sensitive and undergo photodegradation.[1] |
| Moisture | Store in a dry environment | Moisture can facilitate hydrolytic and some oxidative degradation pathways.[1] |
| pH (in solution) | Neutral (pH 6-8) | Avoids acid or base-catalyzed hydrolysis of the ether linkage. |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
-
Preparation: Work in a glove box or use a Schlenk line with an inert atmosphere (argon or nitrogen).
-
Aliquoting: If you have a large batch, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Packaging: Place the aliquot in a pre-dried amber glass vial.
-
Inerting: Flush the vial with a gentle stream of inert gas for 1-2 minutes.
-
Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Secondary Containment: For added protection, wrap the vial in paraffin film and place it inside a larger, sealed container with a desiccant.
-
Storage: Store the container in a dark, refrigerated (2-8°C) or frozen (-20°C) environment.
Protocol 2: Preparation of a Stock Solution for Experimental Use
-
Solvent Preparation: Select a high-purity, appropriate solvent. De-gas the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Weighing: Weigh the required amount of this compound in a tared, dry amber glass vial under an inert atmosphere if possible.
-
Dissolution: Add the de-gassed solvent to the vial using a syringe or cannula.
-
Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved.
-
Storage: If the solution is not for immediate use, flush the headspace of the vial with inert gas, seal tightly, and store in the dark at a low temperature (2-8°C). It is recommended to use freshly prepared solutions for optimal results.
Protocol 3: Monitoring Compound Stability by HPLC
This is a general guideline; specific parameters may need optimization.
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase or a compatible solvent.
-
For a stability study, incubate aliquots of the compound under various stress conditions (e.g., elevated temperature, exposure to light, in acidic/basic solution, in the presence of an oxidizing agent like H₂O₂).
-
At specified time points, dilute the samples to an appropriate concentration for HPLC analysis.
-
-
Analysis: Inject the samples and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Quantification: Calculate the percentage of the parent compound remaining and the percentage of each impurity to assess the rate and extent of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for compound degradation.
References
Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound primarily involves the formation of a diaryl ether bond, followed by the reduction of a nitro group. The two most prevalent methods for creating the C-O ether linkage are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] A typical synthetic strategy involves:
-
C-O Bond Formation: Coupling an appropriately substituted phenol with an aryl halide. For this target molecule, this usually means reacting 4-chloro-2-methylnitrobenzene or 4-bromo-2-methylnitrobenzene with 4-methylphenol (p-cresol).
-
Nitro Group Reduction: The resulting nitro-intermediate, 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene, is then reduced to the desired aniline product.
Q2: Which synthesis route is more suitable for large-scale production?
A2: Both the Ullmann and Buchwald-Hartwig reactions can be scaled up, but they have different considerations.
-
Ullmann Condensation: This is a classic, cost-effective method using copper catalysts. However, it often requires high reaction temperatures (>150 °C) and polar, high-boiling solvents like DMF or DMSO.[1][3] These harsh conditions can be a drawback on an industrial scale.
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction generally proceeds under milder conditions with a broader substrate scope.[4][5] While palladium catalysts and their associated phosphine ligands can be more expensive, the milder conditions and potentially higher yields can make it a more attractive option for scaling up, especially when dealing with sensitive functional groups.[6]
Q3: What are the critical parameters to control during the synthesis?
A3: For the C-O coupling step, critical parameters include the choice of catalyst (and ligand for Buchwald-Hartwig), base, solvent, and temperature.[1][7] For the nitro reduction step, the choice of reducing agent, catalyst (if catalytic hydrogenation is used), solvent, and temperature are crucial to ensure complete conversion without over-reduction or side reactions.
Q4: What are the common side reactions and impurities?
A4: Common side reactions in C-O coupling include the homocoupling of starting materials and dehalogenation of the aryl halide. During the nitro reduction, incomplete reduction can leave residual nitro-intermediate, while over-reduction can potentially affect other functional groups, although this is less common for this specific molecule. Purification is often required to remove these impurities and any unreacted starting materials.[8]
Q5: How is the final product typically purified?
A5: Purification of this compound can be achieved through several methods. On a laboratory scale, column chromatography is common. For larger scales, recrystallization from a suitable solvent system or vacuum distillation are preferred methods to achieve high purity.[8][9]
Experimental Protocols
Protocol 1: Ullmann Condensation Route
Step 1A: Synthesis of 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene
-
Reagents: 4-chloro-2-methylnitrobenzene, 4-methylphenol (p-cresol), potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-methylphenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to DMF.
-
Stir the mixture and heat to 80°C to form the potassium phenoxide salt.
-
Add 4-chloro-2-methylnitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to 150-160°C and maintain for 8-12 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Step 1B: Reduction to this compound
-
Reagents: 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol/Water solvent mixture.
-
Procedure:
-
In a reaction vessel, create a slurry of iron powder (5.0 equivalents) in a 4:1 mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to reflux (approx. 80°C).
-
Dissolve the crude nitro-intermediate from Step 1A in ethanol and add it dropwise to the refluxing iron slurry.
-
Maintain the reflux for 2-4 hours until the reduction is complete (monitor by TLC).
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it to yield the crude this compound, which can be further purified by recrystallization or vacuum distillation.
-
Protocol 2: Buchwald-Hartwig C-O Coupling Route
Step 2A: Synthesis of 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene
-
Reagents: 4-bromo-2-methylnitrobenzene, 4-methylphenol (p-cresol), Cesium carbonate (Cs₂CO₃), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), Toluene.
-
Procedure:
-
To an oven-dried reaction vessel under a nitrogen atmosphere, add Pd(OAc)₂ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and cesium carbonate (1.5 equivalents).
-
Add 4-bromo-2-methylnitrobenzene (1.0 equivalent) and 4-methylphenol (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Degas the mixture and then heat it to 100-110°C for 6-10 hours, monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product, typically by column chromatography, to isolate the nitro-intermediate.
-
Step 2B: Reduction to this compound
-
The reduction can be carried out using the same procedure as described in Step 1B . Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a common and clean method for this transformation.
Data Presentation
Table 1: Comparison of C-O Coupling Reaction Conditions
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper salts (e.g., CuI, Cu₂O)[1] | Palladium complexes (e.g., Pd(OAc)₂)[7] |
| Ligand | Often not required, but can be used[10] | Required (e.g., phosphine ligands like BINAP, Xantphos)[11] |
| Base | Strong inorganic bases (K₂CO₃, KOH)[3] | Weaker bases often suffice (Cs₂CO₃, K₃PO₄)[7] |
| Temperature | High (150-220°C)[1] | Mild to moderate (80-120°C) |
| Solvent | High-boiling polar (DMF, DMSO)[1] | Aprotic (Toluene, Dioxane)[6] |
| Cost | Lower catalyst cost | Higher catalyst and ligand cost |
| Scope | More limited, harsh conditions | Broader, milder conditions[2] |
Troubleshooting Guide
Table 2: Common Issues and Solutions in Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Ullmann Reaction | - Inactive copper catalyst.- Insufficiently high temperature.- Presence of water in the reaction.- Poor quality of reagents or solvent. | - Use freshly prepared or activated copper powder.- Ensure the reaction temperature is maintained above 150°C.- Use anhydrous reagents and solvents.- Purify starting materials if necessary. |
| Low Yield in Buchwald-Hartwig Reaction | - Catalyst or ligand degradation due to oxygen.- Incorrect choice of ligand for the substrate.- Inappropriate base or solvent.- Catalyst poisoning.[12] | - Ensure the reaction is set up under an inert atmosphere (N₂ or Ar).- Screen different phosphine ligands.- Optimize the base and solvent combination.- Ensure starting materials are free of impurities that could poison the catalyst. |
| Incomplete Nitro Reduction | - Insufficient amount of reducing agent.- Deactivation of the catalyst (for catalytic hydrogenation).- Low reaction temperature or short reaction time. | - Increase the equivalents of the reducing agent (e.g., iron powder).- Use fresh Pd/C catalyst or increase catalyst loading.- Increase the reaction temperature and/or extend the reaction time. |
| Product is Impure/Contains Side Products | - Side reactions like homocoupling or dehalogenation.- Incomplete reaction or reduction.- Inefficient purification. | - Optimize reaction conditions (especially temperature and catalyst loading) to minimize side reactions.- Ensure reactions go to completion by monitoring.- Improve purification method: try a different recrystallization solvent or optimize chromatography conditions. |
| Difficulty in Scaling Up | - Poor heat transfer leading to localized overheating and side reactions.- Inefficient mixing on a larger scale.- Safety hazards with exothermic reactions. | - Use a reactor with good temperature control and agitation.- Perform a safety assessment to understand the reaction exotherm and plan for heat management.- Consider a semi-batch process (slow addition of a reagent) to control the reaction rate. |
Visualizations
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound via the Ullmann route.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 9. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Challenges in the characterization of 2-Methyl-4-(4-methylphenoxy)aniline
Welcome to the technical support center for the characterization of 2-Methyl-4-(4-methylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analysis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of this compound?
A1: Synthesis of diaryl ethers like this compound can be challenging due to the potential for side reactions, such as N-arylation and C-arylation, leading to complex product mixtures. Purification can be complicated by the presence of structurally similar impurities and starting materials. Recrystallization and column chromatography are common purification methods, but optimization is often required to achieve high purity.
Q2: I am observing poor peak shape and tailing during HPLC analysis. What could be the cause?
A2: Poor peak shape in HPLC analysis of aniline derivatives is often attributed to interactions with residual silanols on the stationary phase. Using a base-deactivated column or an acidic mobile phase modifier, such as formic acid or phosphoric acid, can help to mitigate these interactions and improve peak symmetry.[1] Additionally, ensure proper dissolution of the sample and check for potential degradation.
Q3: What are the expected major fragments in the mass spectrum of this compound?
A3: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for diaryl ethers involve cleavage of the ether bond. Key fragments would likely include ions corresponding to the 2-methylaniline and 4-methylphenol moieties.
Q4: Is this compound susceptible to degradation?
A4: Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities. It is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.
Troubleshooting Guides
HPLC Method Development
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the column. | Use a base-deactivated column. Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[1] |
| Co-eluting Impurities | Insufficient separation power of the current method. | Optimize the mobile phase gradient. Try a different stationary phase (e.g., phenyl-hexyl). Adjust the pH of the mobile phase. |
| Low Sensitivity | Poor ionization in MS detection. Low UV absorbance. | Optimize MS source parameters (e.g., spray voltage, gas flow). Select a wavelength of maximum absorbance for UV detection. |
| Retention Time Shift | Column degradation. Inconsistent mobile phase preparation. | Use a guard column. Ensure accurate and consistent mobile phase preparation. |
Sample Preparation and Handling
| Problem | Possible Cause | Troubleshooting Steps |
| Sample Discoloration | Oxidation of the aniline moiety. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials. Prepare solutions fresh before analysis. |
| Incomplete Dissolution | Low solubility in the chosen solvent. | Test a range of solvents with varying polarities. Use sonication or gentle heating to aid dissolution. |
| Presence of Insoluble Particulates | Impurities from synthesis or degradation. | Filter the sample solution through a 0.22 µm syringe filter before injection into an HPLC or GC system. |
Experimental Protocols
General HPLC-UV Method for Purity Assessment
This is a general method and may require optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
General GC-MS Method for Impurity Profiling
This is a general method and may require optimization.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: A troubleshooting decision tree for common issues encountered during the characterization of this compound.
References
Enhancing the reactivity of 2-Methyl-4-(4-methylphenoxy)aniline
Technical Support Center: 2-Methyl-4-(4-methylphenoxy)aniline
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
The reactivity of this compound is primarily dictated by two functional groups: the aniline moiety and the diaryl ether linkage.
-
Aniline Moiety: The amino group (-NH₂) is a strong activating group, making the aromatic ring electron-rich and highly susceptible to electrophilic aromatic substitution.[1][2][3][4] The methyl group further enhances this activation. Substitutions are expected to occur at the positions ortho and para to the amino group. However, direct nitration can be problematic and may lead to oxidation or the formation of meta-substituted products due to the basicity of the amino group.[1]
-
Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions. The phenoxy group is an ortho, para-directing group for electrophilic substitution on its own ring, though it is less activating than the amino group.
Q2: What are the common challenges encountered when using anilines in drug development?
Aniline derivatives are common in drug candidates but can present challenges such as metabolic instability and potential toxicity.[5][6] The aniline group can be metabolized in the liver, sometimes leading to the formation of reactive metabolites that can cause adverse effects.[6] For this reason, researchers often explore isosteric replacements for the aniline group to improve the safety and efficacy profiles of drug-like molecules.[7][8]
Q3: How can I purify crude this compound?
Purification of aromatic amines can be achieved through several methods. A common industrial method involves mixing the crude amine with an aqueous alkali metal hydroxide solution followed by distillation.[9][10] For laboratory scale, column chromatography on silica gel is a standard procedure.[11] It is also possible to purify amines by converting them to their hydrochloride salts, crystallizing the salt, and then neutralizing it back to the free amine.[12]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Guide 1: Issues with N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13] However, issues can arise.
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a pre-catalyst to ensure the formation of the active catalytic species.[14] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial.[15] Screen different ligands to find the optimal one for your specific substrate combination. For primary amines, specific ligands like BrettPhos have been developed.[13] |
| Inappropriate Base | Strong bases like NaOtBu or LHMDS are commonly used.[16] However, if your substrate is base-sensitive, consider weaker bases like K₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[13] |
| Solvent Issues | Toluene and dioxane are common solvents.[17] If solubility is an issue, try other anhydrous, non-protic solvents. In some cases, aqueous micellar conditions can be employed.[15] |
| Aryl Halide Reactivity | The reactivity order is generally Ar-I > Ar-Br > Ar-Cl.[16] For less reactive aryl chlorides, more specialized catalytic systems may be necessary.[18] |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | This can occur via β-hydride elimination, especially with primary aliphatic amines.[15] Using sterically demanding ligands can help minimize this side reaction.[15] |
| Homocoupling of Aryl Halide | This can be a significant side reaction. Optimizing the catalyst, ligand, and reaction temperature can help to suppress it. |
Guide 2: Challenges in Diaryl Ether Synthesis (e.g., Ullmann Condensation)
The Ullmann condensation is a classic method for forming diaryl ethers.[19]
Problem: Poor reaction conversion.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Traditional Ullmann reactions often require high temperatures.[20][21] Modern methods using ligands can allow for milder conditions. |
| Copper Catalyst Activity | Ensure the copper catalyst is active. Using freshly prepared or activated copper powder can improve yields.[22] The use of Cu(I) salts, often with a ligand, is common in modern protocols. |
| Substrate Reactivity | Electron-deficient aryl halides and electron-rich phenols generally give better results.[20] |
| Ligand Choice | While traditional Ullmann reactions are ligandless, modern variations often employ ligands like 1,10-phenanthroline to improve efficiency and substrate scope.[23] |
Problem: Difficult product purification.
| Potential Cause | Troubleshooting Steps |
| Removal of Copper Salts | After the reaction, copper salts can be difficult to remove. Washing the reaction mixture with aqueous ammonia or a solution of a chelating agent like EDTA can help. |
| Separation from Starting Materials | If the reaction does not go to completion, separating the product from the starting materials can be challenging due to similar polarities. Careful optimization of column chromatography conditions is often necessary. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Condensation for Diaryl Ether Synthesis
This protocol describes a typical procedure for the synthesis of a diaryl ether, which constitutes half of the target molecule's core structure.
-
Reaction Setup: In a round-bottom flask, combine the phenol (1.0 mmol), the aryl halide (1.0 mmol), CuI (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a high-boiling point solvent (e.g., DMF or dioxane, 5 mL).
-
Reaction: Heat the mixture to a high temperature (e.g., 110-150 °C) and stir under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. To remove copper salts, an aqueous ammonia wash may be employed.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for N-Arylation and Diaryl Ether Synthesis
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu₂O)[24] |
| Ligand | Phosphine-based (e.g., BINAP, XPhos) | N- or O-donor ligands (e.g., 1,10-phenanthroline) |
| Base | Strong alkoxides (e.g., NaOtBu) or carbonates | Carbonates (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Toluene, Dioxane, THF | DMF, Dioxane, Pyridine |
| Temperature | 60-120 °C | 100-210 °C |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for synthesis.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biopartner.co.uk [biopartner.co.uk]
- 6. New drug 'building block' won't damage your liver - Futurity [futurity.org]
- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 10. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 11. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. synarchive.com [synarchive.com]
- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 21. google.com [google.com]
- 22. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 23. reddit.com [reddit.com]
- 24. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Methyl-4-(4-methylphenoxy)aniline and Structurally Similar Compounds for Researchers
This guide provides a comparative overview of 2-Methyl-4-(4-methylphenoxy)aniline and its structurally related analogs: 4-Methyl-2-(4-methylphenoxy)aniline, 2-(2-methylphenoxy)aniline, and 4-methoxy-2-methyl-N-phenylaniline. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document outlines their synthesis, potential biological activities based on related structures, and detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential applications of this chemical scaffold.
Physicochemical Properties
The following table summarizes the basic physicochemical properties of this compound and its selected analogs. These properties are crucial for understanding the compounds' behavior in biological and chemical systems.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₁₅NO | 213.28 | |
| 4-Methyl-2-(4-methylphenoxy)aniline | C₁₄H₁₅NO | 213.28[1] | |
| 2-(2-methylphenoxy)aniline | C₁₃H₁₃NO | 199.25[2] | |
| 4-methoxy-2-methyl-N-phenylaniline | C₁₄H₁₅NO | 213.27[3] |
Potential Biological Activities: A Comparative Overview
| Biological Activity | This compound | 4-Methyl-2-(4-methylphenoxy)aniline | 2-(2-methylphenoxy)aniline | 4-methoxy-2-methyl-N-phenylaniline |
| Antitumor Activity (IC₅₀) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Antimicrobial Activity (MIC) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Insect Growth Regulator Activity (LC₅₀) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of the compared compounds. These protocols are based on established methods for similar chemical classes.
Synthesis Protocols
The synthesis of these diphenyl ether aniline derivatives can be achieved through established methods such as the Ullmann condensation or the Buchwald-Hartwig amination.
1. Synthesis via Ullmann Condensation:
This method involves the copper-catalyzed reaction of a phenol with an aryl halide.
-
Reaction: A substituted phenol is reacted with a substituted haloaniline in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling solvent (e.g., DMF, DMSO, or pyridine).
-
Procedure:
-
To a reaction flask, add the substituted phenol (1.0 eq.), the substituted haloaniline (1.2 eq.), copper catalyst (0.1 eq.), and base (2.0 eq.).
-
Add the solvent and heat the mixture to reflux (typically 120-180 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
2. Synthesis via Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.
-
Reaction: A substituted aryl halide (or triflate) is reacted with a substituted aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃).
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), the aniline (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), the phosphine ligand (0.04-0.10 eq.), and the base (1.5-2.0 eq.).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Biological Evaluation Protocols
1. Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
3. Insect Growth Regulator (IGR) Bioassay
This bioassay evaluates the effect of a compound on the development and metamorphosis of insects.
-
Principle: Larval stages of the target insect are exposed to the test compound, and the effects on molting, pupation, and adult emergence are observed.
-
Procedure:
-
Test Solution Preparation: Prepare a range of concentrations of the test compound in a suitable solvent (e.g., acetone) and then dilute in water.
-
Exposure: Place a known number of late-instar larvae (e.g., 20-25) of the target insect species (e.g., Aedes aegypti) into beakers containing the test solutions. Include a control group with solvent only.
-
Observation: Maintain the larvae under controlled conditions of temperature, humidity, and light. Provide food as required.
-
Data Collection: Record larval mortality, pupal mortality, and the number of successfully emerged adults daily.
-
Data Analysis: Calculate the percentage of emergence inhibition (EI) for each concentration and determine the LC₅₀ value (the concentration that causes 50% mortality or emergence inhibition).
-
Potential Signaling Pathways
While the specific molecular targets of these compounds are unknown, diphenyl ether derivatives have been reported to interact with various signaling pathways, often associated with cellular stress and toxicity. The diagram below illustrates a generalized signaling cascade that could be perturbed by such compounds, leading to apoptosis.
Conclusion
This guide provides a foundational resource for researchers interested in this compound and its analogs. While a direct quantitative comparison is currently limited by the lack of available data, the provided synthesis and biological evaluation protocols offer a clear path for investigating the potential of these compounds. The structural similarities to known bioactive molecules suggest that this chemical class may hold promise in the fields of oncology, microbiology, and agrochemistry. Further experimental investigation is warranted to fully elucidate their therapeutic and practical potential.
References
Comparative Analysis of Mass Spectrometry Techniques for 2-Methyl-4-(4-methylphenoxy)aniline
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2-Methyl-4-(4-methylphenoxy)aniline, a primary aromatic amine. The information is intended for researchers, scientists, and professionals in drug development to assist in selecting the appropriate analytical methodology.
Introduction
This compound is an aromatic amine of interest in various fields, including chemical synthesis and potentially as an intermediate or metabolite in drug development. Accurate and sensitive detection and quantification are crucial for its characterization and safety assessment. Mass spectrometry, coupled with chromatographic separation, offers the requisite selectivity and sensitivity. This guide compares two primary approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Structure | |
|
|
Comparison of Mass Spectrometry Platforms
The choice of analytical platform is critical and depends on the sample matrix, required sensitivity, and the nature of the study (qualitative vs. quantitative).
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Technique | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. Derivatization may be necessary.[1] |
| Typical Analytes | Polar to medium polarity compounds. | Volatile and semi-volatile compounds. |
| Sensitivity | High, often in the picogram to femtogram range. | Good, typically in the nanogram to picogram range. |
| Molecular Ion | Soft ionization (ESI, APCI) typically yields a prominent protonated molecule [M+H]⁺.[2][3] | Hard ionization (EI) often leads to extensive fragmentation and a less abundant molecular ion peak.[4] |
| Structural Information | Tandem MS (MS/MS) provides detailed structural information through controlled fragmentation. | EI provides reproducible fragmentation patterns useful for library matching. |
| Matrix Effects | Can be significant, requiring careful sample preparation and potential use of internal standards. | Generally less susceptible to matrix effects compared to ESI-LC-MS. |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of primary aromatic amines.[1][2][3]
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Urine, Plasma): Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. A typical LLE would involve adjusting the sample pH and extracting with a suitable organic solvent like ethyl acetate. Evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for separating aromatic amines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a QqQ. For qualitative analysis and structural confirmation on a Q-TOF, use full scan MS and tandem MS (MS/MS).
-
Precursor Ion: m/z 214.12 ([M+H]⁺).
-
Fragment Ions (Predicted): Key fragment ions can be predicted based on the structure and general fragmentation patterns of aromatic amines.[4] These would be confirmed by MS/MS analysis. Common losses include the methyl group, the phenoxy group, and cleavage of the ether bond.
-
Ion Source Parameters: Optimize nebulizer gas, drying gas flow, and capillary voltage for maximum signal intensity.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of aromatic amines by GC-MS.[5]
1. Sample Preparation and Derivatization:
-
Extraction: Use a suitable extraction method as described for LC-MS. Ensure the final solvent is compatible with GC injection (e.g., hexane, dichloromethane).
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization of the primary amine group is often performed. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Visualizations
Experimental Workflow
Caption: General workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion mass spectrometry conditions, typically observed in tandem MS experiments.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers
In the field of drug discovery and materials science, the precise identification and characterization of molecular isomers are paramount. This guide addresses the identity of 2-Methyl-4-(4-methylphenoxy)aniline and its closely related structural isomers, providing a comparative analysis based on available experimental data. The target compound, this compound, is not extensively documented in scientific literature, nor is it readily available from commercial suppliers. Consequently, this guide will focus on two of its most relevant and accessible isomers: 4-(4-methylphenoxy)aniline and 2-(2-methylphenoxy)aniline .
This document serves as a valuable resource for researchers, scientists, and professionals in drug development by offering a side-by-side comparison of the analytical data for these two isomers, alongside detailed experimental protocols for their characterization.
Structural Comparison and Physicochemical Properties
The key structural difference between the two isomers lies in the substitution pattern on the aniline ring. In 4-(4-methylphenoxy)aniline, the phenoxy group is at the para-position (position 4) relative to the amino group. In 2-(2-methylphenoxy)aniline, the phenoxy group is at the ortho-position (position 2). This seemingly minor difference in substituent placement can significantly impact the molecule's physical, chemical, and biological properties.
Below is a summary of the key physicochemical properties of the two isomers.
| Property | 4-(4-methylphenoxy)aniline | 2-(2-methylphenoxy)aniline |
| Molecular Formula | C₁₃H₁₃NO | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol [1] | 199.25 g/mol [2] |
| Appearance | Brown solid[3] | Reddish oily liquid[4] |
| CAS Number | 41295-20-9[3][5] | 3840-18-4[1][2] |
Spectroscopic Analysis for Isomer Differentiation
Definitive identification of these isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between these isomers.
¹H NMR Data (Simulated in CDCl₃)
| Assignment | 4-(4-methylphenoxy)aniline Predicted Chemical Shift (ppm) | 2-(2-methylphenoxy)aniline Predicted Chemical Shift (ppm) |
| -CH₃ | 2.32 | 2.25 |
| -NH₂ | 3.65 | 3.80 |
| Aniline Ring Protons | 6.70 (d), 6.85 (d) | 6.75-6.90 (m), 7.10-7.20 (m) |
| Phenoxy Ring Protons | 6.88 (d), 7.08 (d) | 6.95-7.25 (m) |
¹³C NMR Data (Simulated in CDCl₃)
| Assignment | 4-(4-methylphenoxy)aniline Predicted Chemical Shift (ppm) | 2-(2-methylphenoxy)aniline Predicted Chemical Shift (ppm) |
| -CH₃ | 20.5 | 16.3 |
| Aniline Ring Carbons | 116.0, 122.5, 142.0, 150.0 | 116.8, 118.9, 121.5, 124.2, 127.2, 143.5 |
| Phenoxy Ring Carbons | 119.5, 130.2, 132.5, 155.0 | 121.8, 125.5, 127.0, 131.2, 131.5, 153.8 |
Note: The NMR data presented is based on predictive models and may vary from experimental values. It is intended to highlight the expected differences in chemical shifts due to the different substitution patterns.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Both isomers will exhibit characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic rings and methyl group, C-N stretching, and C-O-C stretching of the ether linkage. However, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns for each isomer due to the different overall molecular symmetry and vibrational modes.
Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (methyl) | 2850-2960 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O-C Stretch (ether) | 1200-1250 |
| C-N Stretch (amine) | 1250-1350 |
An FT-IR spectrum for 4-(p-Tolyloxy)aniline is available through PubChem, which can serve as a reference.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. Both isomers have the same molecular weight (199.25 g/mol ) and will therefore show the same molecular ion peak (m/z = 199). However, the relative intensities of the fragment ions may differ, reflecting the different stabilities of the fragments formed from each isomer.
-
4-(4-methylphenoxy)aniline: The NIST Mass Spectrometry Data Center reports a top peak at m/z 199, with the second and third highest peaks at m/z 108 and 200, respectively.[1]
-
2-(2-methylphenoxy)aniline: Data from ChemicalBook shows a base peak at m/z 199.[6]
Experimental Protocols
The following are generalized protocols for the analytical techniques used to characterize these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Liquid): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, typically Electron Ionization (EI) for GC-MS.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthesis Protocol: Ullmann Condensation
A common method for synthesizing diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
General Protocol for the Synthesis of (Methylphenoxy)anilines:
-
Reactants: Combine the appropriate aminophenol and iodotoluene (or bromotoluene) in a reaction flask. For example, to synthesize 4-(4-methylphenoxy)aniline, one would use 4-aminophenol and 4-iodotoluene.
-
Catalyst and Base: Add a copper catalyst, such as copper(I) iodide (CuI) or copper powder, and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: Use a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizations
Structural Isomers
Caption: Molecular structures of the two isomers.
Analytical Workflow for Compound Identification
Caption: General workflow for spectroscopic identification.
References
- 1. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, CDCl3, simulated) (NP0027752) [np-mrd.org]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 5. scienceopen.com [scienceopen.com]
- 6. 2-(2-Methylphenoxy)aniline(3840-18-4) 1H NMR spectrum [chemicalbook.com]
Benchmarking 2-Methyl-4-(4-methylphenoxy)aniline: A Comparative Guide for Researchers
In the landscape of modern drug discovery, aniline derivatives represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Their inherent chemical properties allow for facile modification, enabling the fine-tuning of pharmacological profiles to achieve desired efficacy and safety. This guide provides a comparative framework for benchmarking the performance of 2-Methyl-4-(4-methylphenoxy)aniline against other relevant aniline derivatives, aimed at researchers, scientists, and drug development professionals.
While direct comparative studies on this compound are not extensively available in the public domain, this guide furnishes the necessary experimental protocols and data presentation formats to facilitate such investigations. The information herein is intended to serve as a comprehensive resource for evaluating its potential in various therapeutic contexts.
Comparative Performance Data of Aniline Derivatives
To effectively benchmark this compound, it is crucial to compare its performance metrics against a panel of structurally related and functionally relevant aniline derivatives. The following table provides a template for summarizing key quantitative data, populated with illustrative examples from existing literature on various aniline derivatives. Researchers are encouraged to populate this table with their own experimental data for a direct comparison.
| Compound | Structure | Target/Assay | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Metabolic Stability (t½ in min) | Reference |
|---|---|---|---|---|---|
| This compound | | Data to be determined | TBD | TBD | TBD | - |
| Aniline |
| Various | Variable | Variable | Variable | [General Knowledge] |
| 4-Phenoxyaniline |
| Na+/Ca2+ exchange inhibitor | - | - | - |[1] |
| 2,4-Dimethylaniline |
| Haematotoxicity | - | - | Rapid elimination |[2][3] |
| GDC-0623 (MEK Inhibitor) |
| MEK1 Kinase | - | - | - |[4] |
Disclaimer: The data presented for compounds other than this compound are for illustrative purposes and are drawn from various scientific publications. Direct comparison requires testing under identical experimental conditions.
Experimental Protocols
To ensure reproducibility and accuracy in benchmarking, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell viability by 50% (CC50).
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[5]
Kinase Inhibition Assay (MEK1 Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., inactive ERK2)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the MEK1 enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4][6]
Receptor Binding Assay (Competitive Binding Assay)
This assay determines the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the target receptor
-
Binding buffer
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate at room temperature or 37°C to reach binding equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of bound radioligand will decrease with increasing concentrations of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[7][8][9]
Pharmacokinetic Profiling (In Vitro Metabolic Stability)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Test compounds
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Pre-warm a mixture of liver microsomes and buffer at 37°C.
-
Add the test compound to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k), and the in vitro half-life (t½) can be calculated as 0.693/k.[2][3][10]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a compound often involves elucidating its effect on cellular signaling pathways. Aniline derivatives have been shown to modulate various pathways, including the MEK-ERK and PI3K/AKT/mTOR pathways, which are critical in cell proliferation and survival.
MEK-ERK Signaling Pathway
The MEK-ERK pathway is a key cascade in regulating cell growth and division.
Caption: The MEK-ERK signaling cascade.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is central to regulating cell growth, metabolism, and survival.[11][12][13][14][15]
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Aniline Derivative Screening
A typical workflow for screening and characterizing aniline derivatives in a drug discovery program is outlined below.
Caption: A typical drug discovery workflow.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 3. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. stablediffusionweb.com [stablediffusionweb.com]
A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines
For researchers, scientists, and drug development professionals, the accurate and precise quantification of aromatic amines, such as 2-Methyl-4-(4-methylphenoxy)aniline, is critical for safety assessment and quality control. This guide provides a comparative overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of aniline derivatives.
While specific cross-validation data for this compound is not extensively documented in publicly available literature, this guide leverages data from analogous aromatic amines to provide a robust comparison of analytical methodologies. The principles and experimental protocols detailed herein are readily adaptable for the development and validation of methods for the target compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods applied to the analysis of aniline and its derivatives. This data, compiled from multiple studies, offers a comparative baseline for method selection and development.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline in indigo | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| GC-MS | p-Anisidine and 4-Methoxy-2-nitro aniline | Not Reported | Not Reported | Not Reported | Not Reported | 85.9% - 100.3% |
| LC-MS/MS | 2-Methyl-6-nitro aniline in Telmisartan | Not Reported | 0.05 µg/ml | 0.1 µg/ml | Not Reported | Not Reported |
| LC-MS/MS | 47 Synthetic Dyes (including anilines) | > 0.993 | 0.02 - 1.35 ng/mL | 0.06 - 4.09 ng/mL | 1.1% - 16.3% | Not Reported |
| LC-MS/MS | 2,6-diisobornyl-4-methylphenol in rat plasma | > 0.99 | Not Reported | 10 ng/mL | < 8% | 92% - 110% |
| HPLC-PDA | p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline | Not Reported | Not Reported | 5.00 µ g/sample (AAB), 2.50 µ g/sample (AAT) | 0.5% - 2.2% | 77% - 98% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation for developing a specific method for this compound.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of aniline and N-methylaniline in a sample matrix, such as indigo.[1]
-
Sample Preparation: The core of this method involves the transformation of the water-insoluble sample into a soluble form to allow for the extraction of aromatic amine contaminants.[1] This is followed by an acidic extraction of the target analytes.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector is utilized.[1][2]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Nucleosil, 250 mm x 4.6 mm, 5 µm) is typically used.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.[1] For example, a 70:30 (v/v) mixture of acetonitrile and water can be effective.
-
Flow Rate: A flow rate of 0.7 mL/min is a standard starting point.[1]
-
Column Temperature: Maintained at 30 °C to ensure reproducibility.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at a wavelength that provides the strongest signal for the analyte, for instance, 190 nm for aniline and N-methylaniline.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile aniline derivatives.[3][4]
-
Sample Preparation:
-
Liquid-Liquid Extraction: For aqueous samples, extraction is performed at a basic pH using a solvent like methylene chloride.[3] For solid matrices, methods like Soxhlet extraction can be employed.[3]
-
Derivatization (Optional but Recommended): To improve the chromatographic properties and sensitivity of aniline, derivatization with a reagent such as 4-carbethoxyhexafluorobutyryl chloride can be performed.[4]
-
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required.
-
Chromatographic Conditions:
-
Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable.[5]
-
Injector Temperature: Typically set around 200 °C.[5]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at 60 °C, holds for a period, then ramps up to 200 °C.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[5]
-
-
Mass Spectrometry Conditions:
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of aniline derivatives in complex matrices.[6][7][8]
-
Sample Preparation:
-
Direct Injection: For clean samples like groundwater, direct injection may be possible after filtration.[6]
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE is often used for sample clean-up and concentration.[9]
-
Liquid-Liquid Extraction: An alternative to SPE for sample preparation.[10]
-
-
Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole).[8]
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).[7][9]
-
Flow Rate: Typically in the range of 0.3 - 0.55 mL/min.[9][10]
-
-
Mass Spectrometry Conditions:
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each of the described analytical methods.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in workplace air by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. japsonline.com [japsonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dyes Derived from 2-Methyl-4-(4-methylphenoxy)aniline and Their Alternatives in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of a novel dye synthesized from 2-Methyl-4-(4-methylphenoxy)aniline against established fluorescent dyes commonly used in biological research. Due to the limited availability of published data on dyes specifically derived from this compound, this guide presents a hypothetical performance profile for such a dye, grounded in the known characteristics of structurally similar aromatic amine-based dyes. This comparison aims to offer a valuable reference for researchers exploring new fluorophores for applications such as fluorescence microscopy and cellular imaging.
Performance Comparison of Fluorescent Dyes
The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes these parameters for a hypothetical dye derived from this compound, hereafter referred to as "MMPA-Dye," and compares it with three widely used fluorescent dyes: Fluorescein, Rhodamine B, and Coumarin 1.
| Parameter | MMPA-Dye (Hypothetical) | Fluorescein | Rhodamine B | Coumarin 1 |
| Excitation Max (λ_ex) | ~450 nm | 494 nm | 554 nm | 373 nm |
| Emission Max (λ_em) | ~550 nm | 521 nm | 580 nm | 470 nm |
| Molar Extinction Coefficient (ε) | ~60,000 M⁻¹cm⁻¹ | 76,900 M⁻¹cm⁻¹ | 106,000 M⁻¹cm⁻¹ | 25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.60 | 0.95 | 0.31 | 0.64 |
| Photostability | Moderate | Low | High | Moderate |
| Solubility | Good in organic solvents | Good in aqueous solutions (pH > 6) | Good in alcohols and polar organic solvents | Good in polar organic solvents |
| pH Sensitivity | Moderate | High | Low | Low |
Note: The data for MMPA-Dye is an educated estimation based on the properties of similar solvatochromic and azo dyes derived from aromatic amines.
Experimental Protocols
Hypothetical Synthesis of an Azo Dye from this compound (MMPA-Dye)
This protocol describes a general method for the synthesis of an azo dye, which could be adapted for the specific precursor this compound. Azo dyes are synthesized via a diazotization reaction followed by a coupling reaction.[1]
1. Diazotization of this compound:
-
Dissolve this compound in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.
-
The completion of the diazotization can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting solution contains the diazonium salt.
2. Preparation of the Coupling Component:
-
Dissolve a suitable coupling agent (e.g., a phenol or an aniline derivative, such as 2-naphthol) in an alkaline solution (e.g., sodium hydroxide).
-
Cool this solution in an ice bath.
3. Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with constant stirring.
-
An intensely colored azo dye should precipitate out of the solution.
-
Maintain the reaction at a low temperature for a period to ensure complete coupling.
-
The precipitated dye can then be collected by filtration, washed with cold water, and dried.
General Workflow for Fluorescence Microscopy
The following outlines a typical workflow for utilizing fluorescent dyes in cellular imaging.[2][3][4]
1. Sample Preparation:
-
Culture and treat cells as required for the specific experiment.
-
Fix the cells using an appropriate fixative (e.g., paraformaldehyde) to preserve their structure.
-
Permeabilize the cell membranes (if targeting intracellular components) using a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking agent (e.g., bovine serum albumin).
2. Fluorescent Labeling:
-
Incubate the prepared cells with a solution of the fluorescent dye conjugate (e.g., an antibody-dye conjugate or a dye that specifically binds to a cellular structure).
-
Wash the cells to remove any unbound dye.
-
Mount the sample on a microscope slide with an appropriate mounting medium, which may contain an anti-fading agent.
3. Image Acquisition:
-
Use a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the chosen dye.
-
Acquire images using a sensitive camera.
4. Image Analysis:
-
Process and analyze the acquired images using specialized software to quantify fluorescence intensity, localize signals, or analyze cellular morphology.
Visualizations
Diagram of Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of an azo dye.
Hypothetical Signaling Pathway Application
This diagram illustrates a generic cell signaling pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream cascade that can be visualized using fluorescence microscopy.[5][6][7]
Caption: A generic signaling pathway initiated by a fluorescent ligand.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 3. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Light to Illuminate Signal Transduction Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(4-methylphenoxy)aniline: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-4-(4-methylphenoxy)aniline was located. The following guidance is based on the general properties and hazards associated with aromatic amine compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Aromatic amines, as a class of compounds, are recognized for their potential toxicity, including carcinogenicity and mutagenicity, and pose a significant risk to human health and the environment.[1][2][3] Proper handling and disposal are crucial to mitigate these risks.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Aromatic amines can often be absorbed through the skin.[1]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn and properly fastened.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4][5]
In the event of a spill, it should be contained using inert absorbent materials.[6][7]
**Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Waste Storage:
-
Contacting a Licensed Waste Disposal Service:
-
Documentation:
-
Maintain detailed records of the waste disposal process, including the quantity of waste, the date of disposal, and the contact information of the disposal company, as required by regulations.[8]
-
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to significant environmental contamination.[8][9]
Summary of Hazards and Disposal Considerations for Aromatic Amines
| Hazard Category | Description | Disposal Consideration |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. | Must be handled as hazardous waste. Incineration by a licensed facility is a common disposal method.[6] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects. | Requires specialized disposal to prevent environmental release and human exposure. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | Avoid release into the environment.[9] Disposal must comply with environmental regulations. |
| Skin and Eye Irritation | Can cause serious eye damage and skin irritation or allergic reactions.[9] | Wear appropriate PPE during handling and disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. fishersci.com [fishersci.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. fishersci.nl [fishersci.nl]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

